2,2,4-Trimethyl-1,3-pentanediol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2,4-trimethylpentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXKRPTIMZBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8027113 | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline] | |
| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
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| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Boiling Point |
234 °C @ 737 MM HG | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Flash Point |
113 °C, 235 °F (113 °C) (OPEN CUP) | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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Solubility |
SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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Density |
0.937 AT 15 °C/15 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Color/Form |
(96% PURE) WHITE SOLID, PLATES FROM BENZENE | |
CAS No. |
144-19-4 | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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| Record name | TMPD | |
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| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
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| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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| Record name | 2,2,4-trimethylpentane-1,3-diol | |
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| Record name | TRIMETHYL-1,3-PENTANEDIOL | |
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| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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Melting Point |
51-52 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,3-pentanediol and Its Isobutyrate Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanisms and experimental protocols for 2,2,4-trimethyl-1,3-pentanediol (TMPD) and its commercially significant derivatives, this compound monoisobutyrate (Texanol™) and this compound diisobutyrate. This document is intended to serve as a detailed resource, incorporating quantitative data, step-by-step experimental methodologies, and visual representations of the core chemical processes.
Core Synthesis Pathway: From Isobutyraldehyde (B47883) to Isobutyrate Esters
The primary industrial route to this compound and its esters commences with isobutyraldehyde as the feedstock. The synthesis is a multi-step process that occurs in a single pot, involving an initial aldol (B89426) condensation followed by a disproportionation reaction, specifically an intramolecular Cannizzaro or Tishchenko-type reaction.
The overall process can be summarized as the base-catalyzed trimerization of isobutyraldehyde. Two molecules first undergo an aldol condensation to form 3-hydroxy-2,2,4-trimethylpentanal. This intermediate then reacts with a third molecule of isobutyraldehyde in a redox-neutral process to yield this compound monoisobutyrate.[1][2]
Reaction Mechanism
The synthesis proceeds through two key stages:
-
Aldol Condensation: In the presence of a base, an enolate is formed from one molecule of isobutyraldehyde. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second isobutyraldehyde molecule. The resulting product is the aldol adduct, 3-hydroxy-2,2,4-trimethylpentanal.[1]
-
Intramolecular Hydride Transfer (Tishchenko Reaction): The aldol adduct then reacts with a third molecule of isobutyraldehyde. The reaction proceeds via a hemiacetal intermediate. A subsequent intramolecular 1,3-hydride shift results in the formation of the final product, this compound monoisobutyrate, which is an ester alcohol.[3][4] This step is a disproportionation where one aldehyde is oxidized to a carboxylic acid (which becomes part of the ester) and the other is reduced to an alcohol.
Experimental Protocols and Quantitative Data
Several base catalysts have been effectively employed for this synthesis. The choice of catalyst and reaction conditions significantly influences the conversion of isobutyraldehyde and the selectivity towards the desired monoisobutyrate product.
Synthesis of this compound Monoisobutyrate
The following protocols are derived from patented industrial processes.
Protocol 1: Sodium Hydroxide (B78521) Catalysis [5]
-
Apparatus: A tank reactor equipped with a stirrer and a temperature control system.
-
Procedure:
-
Charge the reactor with 1 part by weight of sodium hydroxide (NaOH).
-
Under continuous stirring, slowly add 50 parts by weight of isobutyraldehyde dropwise.
-
Maintain the reaction temperature at 40°C.
-
Allow the reaction to proceed for 5 hours.
-
-
Outcome: The conversion rate of isobutyraldehyde is controlled at approximately 62.1%. The product is a mixture of this compound monoisobutyrate and unreacted isobutyraldehyde.[5]
Protocol 2: Calcium Hydroxide Catalysis [5]
-
Apparatus: A tank reactor with stirring and temperature control.
-
Procedure:
-
Add 4 parts by weight of calcium hydroxide (Ca(OH)₂).
-
With stirring, slowly add 200 parts by weight of isobutyraldehyde dropwise.
-
Control the temperature at 80°C.
-
The reaction time is 3 hours.
-
-
Outcome: The conversion rate of isobutyraldehyde is reported to be 63.6%.[5]
Protocol 3: Sodium Methoxide (B1231860) Catalysis [6]
-
Apparatus: A suitable reaction vessel with temperature control and stirring.
-
Procedure:
-
Use a ratio of 4 g of sodium methoxide (MeONa) per 200 g of isobutyraldehyde.
-
Maintain the reaction temperature at 60°C.
-
The reaction time is 4 hours.
-
-
Outcome: This method achieves an isobutyraldehyde conversion of over 80% with a selectivity for the target product exceeding 97%.[6]
Data Summary: Catalyst and Condition Comparison
| Catalyst | Isobutyraldehyde (parts by weight) | Catalyst (parts by weight) | Temperature (°C) | Time (h) | Isobutyraldehyde Conversion (%) | Selectivity (%) | Reference |
| NaOH | 50 | 1 | 40 | 5 | 62.1 | Not Specified | [5] |
| Ca(OH)₂ | 200 | 4 | 80 | 3 | 63.6 | Not Specified | [5] |
| Na₂O | 200 | 2 | 60 | 2 | 67.3 | Not Specified | [5] |
| MeONa | 200 | 4 | 60 | 4 | >80 | >97 | [6] |
Synthesis of this compound (TMPD)
The parent diol, this compound, can be obtained through the hydrolysis of its monoisobutyrate ester. This is a standard saponification reaction.
General Protocol for Hydrolysis (Saponification)
While a specific, detailed protocol for the hydrolysis of this compound monoisobutyrate was not found in the cited literature, a general procedure based on standard ester hydrolysis can be employed.
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Procedure:
-
Charge the flask with this compound monoisobutyrate.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in excess. An alcohol co-solvent (e.g., ethanol) may be used to improve solubility.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
After completion, cool the reaction mixture.
-
Neutralize the excess base with a mineral acid (e.g., HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation or recrystallization.
-
Synthesis of this compound Diisobutyrate
The diisobutyrate ester can be synthesized from the monoisobutyrate through esterification with isobutyric acid.
General Protocol for Esterification
-
Apparatus: A reaction vessel equipped for continuous esterification, such as a fixed-bed reactor, with provisions for azeotropic removal of water.
-
Procedure:
-
React this compound monoisobutyrate with isobutyric acid in the presence of a solid acid catalyst.
-
Maintain the esterification temperature between 70-150°C.
-
Remove the water generated during the reaction via azeotropic distillation.
-
The resulting product mixture is then purified by rectification to remove and recover unreacted starting materials, yielding the diisobutyrate.
-
Experimental Workflow and Purification
A general workflow for the synthesis and purification of these compounds is outlined below.
Purification and Characterization
-
Purification: The primary method for purifying the monoisobutyrate and diisobutyrate esters is fractional distillation under reduced pressure. This is crucial for removing unreacted starting materials and byproducts.
-
Characterization: The final products should be characterized using standard analytical techniques:
-
Gas Chromatography (GC): To determine purity and quantify the composition of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., hydroxyl, carbonyl).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
This guide provides a foundational understanding of the synthesis of this compound and its derivatives. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.
References
- 1. Sensory and analytical evaluations of paints with and without texanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. osha.gov [osha.gov]
- 4. Method for directly synthesizing this compound diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4110539A - Process for the preparation of this compound diisobutyrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,2,4-Trimethyl-1,3-pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4-Trimethyl-1,3-pentanediol, a compound of interest in various chemical and pharmaceutical applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition, to support research and development activities.
Spectroscopic Data Summary
The following tables present a consolidated summary of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in readily accessible format |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data [1]
| Chemical Shift (ppm) | Assignment |
| Detailed peak list not readily available |
Infrared (IR) Spectroscopy
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad band ~3400 | Strong | O-H stretch (alcohol) |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~1050 | Strong | C-O stretch (alcohol) |
Note: The IR spectrum is characterized by a prominent broad absorption band indicative of the hydroxyl groups, and strong absorptions corresponding to the aliphatic hydrocarbon backbone.
Mass Spectrometry (MS)
Major Mass Fragments [2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
| 57 | High | [C₄H₉]⁺ |
| 73 | Medium | [C₄H₉O]⁺ |
| 83 | Medium | [C₆H₁₁]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 56 | High | [C₄H₈]⁺ |
Note: The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of alkyl and hydroxyl-containing fragments.
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition (FTIR):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Parameters:
-
Mass range: m/z 40-400.
-
Scan speed: Dependant on the specific instrument and chromatographic conditions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Elusive Crystal Structure of 2,2,4-Trimethyl-1,3-pentanediol: A Technical Overview
For Immediate Release
Shanghai, China – December 20, 2025 – Despite its application in various industrial processes, a comprehensive analysis of the crystal structure of 2,2,4-trimethyl-1,3-pentanediol remains conspicuously absent from publicly accessible crystallographic databases and peer-reviewed scientific literature. This technical guide addresses this information gap by summarizing the known physicochemical properties of the compound and presenting a standardized experimental workflow for its crystal structure determination, thereby providing a foundational resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, a secondary alcohol, is recognized for its use as an intermediate in the manufacturing of various materials. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 144-19-4 |
| Appearance | White solid (96% pure) |
| Melting Point | 51-52 °C |
| Boiling Point | 234 °C @ 737 mmHg |
| Solubility | Soluble in hot benzene |
Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical characteristics of the compound.
Crystal Structure: An Unresolved Matter
Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD), yielded no specific experimental data pertaining to the crystal structure of this compound. Consequently, quantitative data such as unit cell parameters, bond lengths, bond angles, and atomic coordinates are not publicly available at this time.
A Roadmap to Elucidation: Standardized Experimental Protocol for Crystal Structure Determination
For researchers intending to determine the crystal structure of this compound, a standard methodology employing single-crystal X-ray diffraction is proposed. The following protocol outlines the essential steps in this process.
I. Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
II. X-ray Diffraction Data Collection
Once suitable crystals are obtained, a single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves:
-
Crystal Screening: An initial diffraction pattern is collected to assess the quality of the crystal.
-
Unit Cell Determination: A series of diffraction images are collected to determine the dimensions and angles of the unit cell.
-
Data Collection: The crystal is rotated in the X-ray beam, and a full sphere of diffraction data is collected over a range of angles.
III. Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms within the crystal lattice. This involves:
-
Data Reduction: The raw diffraction intensities are corrected for various experimental factors to obtain a set of structure factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final crystal structure. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.
Visualizing the Path Forward: A Generalized Workflow
The logical flow of the experimental protocol for determining the crystal structure of this compound is illustrated in the following diagram.
This comprehensive guide underscores the current knowledge gap regarding the crystal structure of this compound and provides a clear, actionable framework for its future elucidation. The availability of its crystal structure would be of significant value to the scientific community, enabling a deeper understanding of its properties and potential applications.
Solubility Profile of 2,2,4-Trimethyl-1,3-pentanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyl-1,3-pentanediol (TMPD) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining the solubility of TMPD, alongside a discussion of the theoretical principles governing its solubility.
Introduction to this compound
This compound, a diol with the chemical formula C₈H₁₈O₂, is a compound of interest in various industrial and pharmaceutical applications. Its structure, featuring two hydroxyl (-OH) groups, allows for hydrogen bonding, which plays a significant role in its solubility behavior. Understanding its solubility in different organic solvents is crucial for its application in formulations, synthesis, and purification processes. Diols, like TMPD, generally exhibit higher solubility in polar solvents due to their ability to form hydrogen bonds.
Qualitative Solubility Overview
Based on general chemical principles and available information, this compound is expected to be soluble in polar organic solvents. One source indicates its solubility in hot benzene. As a diol, its solubility is anticipated to be favorable in alcohols, ketones, and other polar solvents that can act as hydrogen bond donors or acceptors. Conversely, its solubility in non-polar solvents is expected to be limited.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures ( g/100 g solvent)
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Ethanol | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Acetone | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Ethyl Acetate | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Toluene | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined |
Table 2: Molar Solubility of this compound in Various Organic Solvents at Different Temperatures (mol/L)
| Solvent | Temperature (°C) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Ethanol | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Acetone | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Ethyl Acetate | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined | |
| Toluene | 25 | Data to be determined |
| 40 | Data to be determined | |
| 60 | Data to be determined |
Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Shake-Flask Method
The following protocol details a reliable method for determining the thermodynamic equilibrium solubility of this compound in organic solvents.[1][2]
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Syringes
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume or mass of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24-72 hours. It is recommended to determine the optimal time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the supernatant remains constant.[1]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe, avoiding any undissolved solid.
-
Attach a syringe filter to the syringe and dispense a clear, particle-free aliquot of the saturated solution into a pre-weighed evaporating dish or vial.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporating dish containing the aliquot of the saturated solution.
-
Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solute can be used.
-
Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the evaporating dish with the dry solute.
-
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (g): (Weight of dish + solute) - (Weight of empty dish)
-
Mass of solvent (g): (Weight of dish + solution) - (Weight of dish + solute)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,2,4-Trimethyl-1,3-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2,2,4-Trimethyl-1,3-pentanediol (TMPD). Due to a lack of specific experimental thermogravimetric or calorimetric data in publicly accessible literature, this guide synthesizes information from safety data sheets and analogous compounds to provide a robust framework for its thermal analysis.
Physicochemical and Thermal Properties
This compound, a high-boiling point glycol, is utilized in various industrial applications. Its thermal stability is a critical parameter for safe handling, storage, and application. The known thermal properties of TMPD and its common derivatives are summarized below.
Table 1: Thermal Properties of this compound and its Derivatives
| Property | This compound | This compound monoisobutyrate | This compound diisobutyrate |
| CAS Number | 144-19-4 | 25265-77-4 | 6846-50-0 |
| Melting Point (°C) | 50 - 53 | -50 | -70 |
| Boiling Point (°C) | 232 - 234 | 255 | 280 |
| Flash Point (°C) | 113 | 122 - 123 | 121 |
| Autoignition Temp. (°C) | 346 | 393 | Not Determined |
| Decomposition Temp. (°C) | Not specified; stable under normal use | >200 | Not Determined |
Note: Data compiled from various safety data sheets. "Not specified" indicates that while the compound is expected to decompose at elevated temperatures, a specific onset temperature has not been formally documented in the available resources.
Thermal Decomposition Profile
The decomposition pathway is expected to involve the formation of volatile organic compounds, including aldehydes and ketones, prior to complete combustion.
Experimental Protocols for Thermal Analysis
The following sections detail standardized, representative methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are suitable for characterizing the thermal stability of this compound.
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass loss as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared TGA sample pan.
-
Since TMPD is a solid at room temperature, it can be loaded directly into the pan.
-
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove volatile decomposition products.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate a thermogram.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which 5%, 10%, and 50% mass loss occurs to characterize the decomposition profile.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Objective: To determine the melting point, heat of fusion, and to observe any other thermal transitions of this compound.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (mW) on the y-axis against the temperature (°C) on the x-axis to generate a DSC thermogram.
-
The melting transition will appear as an endothermic peak.
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.
-
Visualized Workflow for Thermal Stability Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Analysis of this compound.
Conclusion
This compound is a thermally stable compound under normal conditions of use and storage, with a high boiling point and flash point. Its decomposition at elevated temperatures is expected to yield carbon oxides and other volatile organic compounds. While specific experimental TGA and DSC data are not widely published, the standardized protocols provided in this guide offer a clear and effective methodology for researchers to perform a thorough thermal analysis. Such an analysis is crucial for ensuring the safe handling and optimal application of this compound in research and development.
Quantum Chemical Blueprint of 2,2,4-Trimethyl-1,3-pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4-trimethyl-1,3-pentanediol (TMPD), a versatile diol with applications in various industrial processes. The document bridges experimental data with a proposed framework for quantum chemical calculations, offering a deeper understanding of its molecular structure and reactivity. While extensive experimental data is available, this guide also outlines a computational methodology using Density Functional Theory (DFT) to predict and analyze its conformational landscape, spectroscopic signatures, and thermochemical parameters. This dual approach of experimental validation and computational prediction aims to provide a robust foundation for researchers and professionals in material science and chemical synthesis.
Introduction
This compound (TMPD) is a C8 branched-chain diol known for its use as an intermediate in the synthesis of resins, polyesters, and plasticizers.[1][2] Its unique structure, featuring two hydroxyl groups and multiple methyl substitutions, imparts specific solubility and reactivity characteristics. Understanding the fundamental quantum mechanical properties of TMPD is crucial for optimizing its existing applications and exploring new ones, including its potential role in drug formulation and delivery systems.
This whitepaper presents a consolidated view of the known experimental data for TMPD and proposes a detailed protocol for its theoretical investigation using quantum chemical calculations. The aim is to provide a thorough reference for scientists and researchers, complete with structured data, experimental and computational protocols, and logical workflow diagrams.
Physicochemical and Spectroscopic Data
A wealth of experimental data is available for this compound, providing a solid foundation for its characterization and for the validation of computational models.
Physical and Thermochemical Properties
The key physical and thermochemical properties of TMPD are summarized in the table below. This data is essential for understanding its behavior in various physical states and for process engineering.
| Property | Value | Unit | Reference |
| Molecular Formula | C₈H₁₈O₂ | - | [1][3][4] |
| Molecular Weight | 146.23 | g/mol | [1][3][4] |
| Melting Point | 51-52 | °C | [1] |
| Boiling Point | 234 | °C @ 737 mmHg | [1] |
| Density | 0.937 | g/cm³ at 15 °C | [1][5] |
| Flash Point | 113 | °C | [1] |
| Heat of Fusion | 8.63 | kJ/mol | [1] |
| Enthalpy of Vaporization | 15.9 ± 0.50 | kcal/mol at 400 K | [4] |
| Autoignition Temperature | 346 | °C | [1] |
| Refractive Index | 1.4513 | @ 15 °C/D | [1] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of TMPD. The following table summarizes the available experimental spectroscopic information.
| Spectrum Type | Data Source/Reference | Key Features |
| ¹H NMR | ChemicalBook[6] | Provides information on the proton environments in the molecule. |
| ¹³C NMR | ChemicalBook | Characterizes the carbon skeleton of the molecule. |
| IR Spectra | PubChem, SpectraBase[1][7] | Shows characteristic absorptions for O-H and C-H bonds. |
| Raman Spectra | PubChem[1] | Complements IR data, providing information on molecular vibrations. |
| Mass Spectrometry | PubChem, NIST WebBook[1][3] | Details the fragmentation pattern under electron ionization. |
Experimental and Computational Protocols
A rigorous and reproducible methodology is key to obtaining reliable data. This section details both established experimental techniques for characterizing TMPD and a proposed computational workflow for its theoretical analysis.
Experimental Protocols
The experimental data presented in this guide is sourced from various public databases. The general methodologies for obtaining such data are outlined below:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
-
Infrared (IR) and Raman Spectroscopy: IR spectra can be obtained using techniques like Attenuated Total Reflectance (ATR) for solid or liquid samples.[1] Raman spectra are often acquired using a laser source of a specific wavelength.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratios of the fragments are detected.
-
Thermochemical Measurements: Properties like melting point, boiling point, and heats of phase transition are determined using techniques such as Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA).
Proposed Quantum Chemical Calculation Protocol
In the absence of published computational studies specifically for TMPD, the following protocol outlines a robust approach using Density Functional Theory (DFT), a widely used and accurate method for quantum chemical calculations.[8][9]
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Methodology:
-
Conformational Search: Due to the flexibility of the pentanediol (B8720305) backbone and the rotation of the hydroxyl groups, a thorough conformational search is the initial and critical step. This can be performed using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculation: The identified low-energy conformers should then be optimized at a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set.[10] A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Spectroscopic Predictions:
-
NMR: The optimized geometries can be used to calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
IR and Raman: The vibrational frequencies and intensities from the frequency calculation can be used to generate theoretical IR and Raman spectra.
-
-
Solvation Effects: To model the molecule in a condensed phase, solvation effects can be included using a polarizable continuum model (PCM).
-
Workflow and Logical Diagrams
Visualizing workflows and relationships is crucial for understanding complex processes. The following diagrams, generated using the DOT language, illustrate key processes related to the study of TMPD.
Synthesis of this compound
The industrial synthesis of TMPD often involves the aldol (B89426) condensation of isobutyraldehyde (B47883). A simplified representation of this process is shown below.[11][12]
Proposed Computational Chemistry Workflow
The following diagram illustrates the logical steps for the quantum chemical analysis of TMPD as outlined in the protocol above.
Conclusion
This technical guide consolidates the available experimental data for this compound and proposes a detailed computational protocol to further investigate its quantum chemical properties. The provided data tables offer a quick reference for its physicochemical and spectroscopic characteristics, while the workflow diagrams illustrate key synthetic and analytical processes. By integrating experimental knowledge with a robust theoretical framework, this document serves as a valuable resource for researchers and professionals seeking a deeper understanding of this important industrial chemical. The proposed quantum chemical calculations, once performed, would provide valuable insights into its conformational preferences, reactivity, and spectroscopic properties, paving the way for its application in novel contexts.
References
- 1. This compound | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Pentanediol, 2,2,4-trimethyl- [webbook.nist.gov]
- 4. 1,3-Pentanediol, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. This compound(144-19-4) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 10. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Flow Preparation of 2,2,4-trimethyl-1,3-pentanediol and its Kinetics [energetic-materials.org.cn]
- 12. DE10207745A1 - Production of this compound mono- and diisobutyrate, useful as additives in manufacture of e.g. adhesives and coloring agents, comprises e.g. treating isobutyraldehyde with aqueous alkalimetalhydroxide as basic catalyst - Google Patents [patents.google.com]
Toxicological Profile of 2,2,4-Trimethyl-1,3-pentanediol for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological profile of 2,2,4-Trimethyl-1,3-pentanediol (TMPD), a compound utilized in various industrial and laboratory applications. The information presented herein is intended to inform safe handling procedures and risk assessments in a laboratory setting. All quantitative data are summarized for clarity, and detailed experimental methodologies based on internationally recognized guidelines are provided.
Executive Summary
This compound exhibits a low acute toxicity profile via oral, dermal, and inhalation routes. It is classified as a mild skin and eye irritant. Current data does not indicate mutagenic, carcinogenic, or reproductive toxicity concerns under standard laboratory use conditions. Repeated exposure to high doses may lead to adaptive changes in the liver, such as increased organ weight, which is a common response to xenobiotic metabolism.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 144-19-4 |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 50-53 °C[1] |
| Boiling Point | 232 °C[1] |
| Flash Point | 113 °C (closed cup)[1] |
| Solubility | Data not readily available |
Toxicological Data
Acute Toxicity
The acute toxicity of this compound is low across various exposure routes.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 2,000 mg/kg | [1] |
| LD₅₀ | Guinea Pig | Oral | 2,000 mg/kg | |
| LD₅₀ | Rabbit | Dermal | > 2,000 mg/kg | |
| LC₅₀ | Rat | Inhalation | > 5.3 mg/L (6 h) |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild irritant | |
| Eye Irritation | Rabbit | Mild irritant | |
| Skin Sensitization | Guinea Pig | Not a sensitizer |
Repeated Dose Toxicity
A combined repeated dose and reproductive/developmental toxicity study in rats exposed to this compound monoisobutyrate via gavage resulted in a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg bw/day.[2] The primary effect observed at higher doses was an increase in liver weight, which is suggested to be an adaptive response.[2]
| Endpoint | Species | Route | Doses | Key Findings | Reference |
| 28-Day Study | Rat | Oral (gavage) | 0, 100, 300, 1000 mg/kg/day | NOAEL: 100 mg/kg/day; LOAEL: 300 mg/kg/day (based on increased liver weight) | [2] |
Genotoxicity
This compound and its monoisobutyrate ester have tested negative in bacterial reverse mutation assays (Ames test).[2]
| Assay | System | Result | Reference |
| Ames Test | S. typhimurium | Negative | [2] |
Carcinogenicity
No carcinogenicity studies have been identified for this compound.[1] However, the lack of genotoxic potential suggests a low carcinogenic risk.
Reproductive and Developmental Toxicity
In a combined repeated dose and reproductive/developmental toxicity screening test (OECD 422), no adverse effects on reproductive performance or developmental parameters were observed at doses up to 1000 mg/kg bw/day.[2]
Potential Signaling Pathway Involvement
While direct evidence for the specific signaling pathways affected by this compound is limited, the observed increase in liver weight in repeated dose toxicity studies suggests a potential interaction with metabolic pathways in the liver. One plausible mechanism could involve the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and is known to be activated by various xenobiotics, leading to liver enlargement as an adaptive response.
Caption: Potential PPARα signaling pathway activation by TMPD.
Experimental Protocols
The following sections outline the methodologies for key toxicological experiments, based on OECD Test Guidelines.
Acute Oral Toxicity (based on OECD TG 401)
Caption: Workflow for Acute Oral Toxicity Study.
Methodology:
-
Test Animals: Healthy, young adult rats are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for an overnight fasting period before dosing.
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.
Dermal Irritation (based on OECD TG 404)
Caption: Workflow for Dermal Irritation Study.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Test Site Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dose Application: 0.5 g of the test substance is applied to a small area of the skin and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).
Bacterial Reverse Mutation Test (Ames Test) (based on OECD TG 471)
Caption: Workflow for the Ames Test.
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion and Recommendations for Lab Use
Based on the available toxicological data, this compound presents a low hazard profile for acute and systemic toxicity under typical laboratory conditions. However, as it is a mild skin and eye irritant, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Good laboratory hygiene practices should be followed to minimize exposure. In case of accidental contact, the affected area should be washed thoroughly with water. Given the potential for adaptive liver responses at high doses, prolonged or high-level exposure should be avoided. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
References
A Technical Guide to the Chirality and Stereoisomers of 2,2,4-Trimethyl-1,3-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical aspects of 2,2,4-trimethyl-1,3-pentanediol. Given the importance of stereoisomerism in drug development and fine chemical synthesis, this document outlines the chiral properties of the molecule, the resulting stereoisomers, and general methodologies for their separation and analysis. While specific experimental data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, this guide furnishes a foundational understanding based on established principles of stereochemistry and analytical separation techniques for analogous chiral diols.
Molecular Structure and Chirality
This compound is a diol containing two chiral centers, which are the carbon atoms at positions 3 and 4 (C3 and C4). The presence of these two stereocenters gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, with the relationship between the pairs being diastereomeric.
The four stereoisomers are:
-
(3R,4R)-2,2,4-trimethyl-1,3-pentanediol
-
(3S,4S)-2,2,4-trimethyl-1,3-pentanediol
-
(3R,4S)-2,2,4-trimethyl-1,3-pentanediol
-
(3S,4R)-2,2,4-trimethyl-1,3-pentanediol
The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers form the second enantiomeric pair. Commercially available this compound is typically a racemic mixture of these stereoisomers.
Physicochemical Properties
| Property | Racemic Mixture | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |
| Melting Point | 50-53 °C[1] | Not Available | Not Available | Not Available | Not Available |
| Boiling Point | 232 °C[1] | Not Available | Not Available | Not Available | Not Available |
| Optical Rotation ([α]D) | 0° (racemic) | Not Available | Not Available | Not Available | Not Available |
Methodologies for Stereoisomer Separation
The separation of the stereoisomers of this compound can be approached using established techniques for resolving chiral compounds, particularly diols. The general strategy involves the separation of the diastereomeric pairs first, followed by the resolution of the enantiomers within each pair.
Separation of Diastereomers
Diastereomers have different physical properties and can often be separated by conventional chromatographic techniques such as column chromatography or fractional crystallization.
Resolution of Enantiomers
Enantiomers require a chiral environment for separation. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Enzymatic Resolution: This method employs enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture. The resulting product can then be separated from the unreacted enantiomer by standard techniques. Lipases are commonly used for the resolution of diols through enantioselective acylation.
Experimental Protocols (General)
The following are generalized experimental protocols for the separation of chiral diols, which can be adapted for this compound.
Chiral HPLC Method Development
-
Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating diols.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Use mixtures of water or buffered aqueous solutions with an organic modifier (e.g., acetonitrile, methanol).
-
-
Optimization:
-
Adjust the ratio of the mobile phase components to optimize resolution and retention time.
-
Vary the column temperature to improve peak shape and resolution.
-
Optimize the flow rate for efficiency.
-
-
Detection: Use a suitable detector, such as a refractive index detector (RID) or a UV detector if the diol is derivatized with a chromophore.
Enzymatic Resolution via Acylation
-
Enzyme and Acyl Donor Selection: Screen various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acyl donors (e.g., vinyl acetate, isopropenyl acetate).
-
Reaction Setup:
-
Dissolve the racemic diol in an appropriate organic solvent (e.g., toluene, THF).
-
Add the selected lipase (B570770) and acyl donor.
-
Incubate the reaction mixture at a controlled temperature with gentle agitation.
-
-
Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.
-
Workup and Separation:
-
Stop the reaction at approximately 50% conversion.
-
Remove the enzyme by filtration.
-
Separate the acylated product from the unreacted diol using column chromatography.
-
-
Hydrolysis (if necessary): The acylated enantiomer can be hydrolyzed back to the diol using standard methods (e.g., acid or base catalysis) to obtain the pure enantiomer.
Conclusion
This compound is a chiral molecule with four stereoisomers. While specific data on the individual stereoisomers is limited, established methodologies for the separation of chiral diols, such as chiral HPLC and enzymatic resolution, provide a clear path for their isolation and characterization. For researchers and professionals in drug development, understanding the stereochemistry of this and similar molecules is crucial for controlling the properties and biological activity of the final products. The application of the general protocols outlined in this guide can facilitate the development of specific methods for the stereoselective synthesis and analysis of this compound.
References
The Genesis of a Versatile Diol: A Technical Guide to the Historical Development of 2,2,4-Trimethyl-1,3-pentanediol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,3-pentanediol (TMPD) and its ester derivatives are compounds of significant industrial importance, finding applications as coalescing agents in paints and coatings, plasticizers, and intermediates in the synthesis of various polymers and specialty chemicals.[1][2][3] This in-depth technical guide explores the historical development of the core synthetic routes to TMPD and its commercially significant mono- and diisobutyrate esters. We will delve into the key chemical transformations, evolution of catalytic systems, and provide detailed experimental protocols for seminal processes.
The primary and most established industrial synthesis of TMPD derivatives hinges on the self-condensation of isobutyraldehyde (B47883). This process, a cornerstone of industrial organic chemistry, cleverly combines an aldol (B89426) condensation with a subsequent disproportionation reaction, typically a Tishchenko or a Cannizzaro-type reaction, to yield the desired products. Over the decades, research has focused on optimizing catalysts, reaction conditions, and process configurations to enhance yield, selectivity, and process economics.
The Dominant Pathway: Isobutyraldehyde Self-Condensation
The most prevalent method for synthesizing TMPD and its esters begins with isobutyraldehyde. This pathway involves a base-catalyzed aldol condensation of two isobutyraldehyde molecules to form an intermediate aldol, 3-hydroxy-2,2,4-trimethylpentanal. This intermediate then undergoes a subsequent reaction, which dictates the final product distribution.
Formation of this compound Monoisobutyrate
The monoisobutyrate ester of TMPD is a key industrial product, often referred to as Texanol™. Its synthesis is typically achieved through a one-step process from isobutyraldehyde, combining an aldol condensation and a subsequent Tishchenko or Cannizzaro-type reaction.
Reaction Pathway:
Caption: Synthesis of TMPD Monoisobutyrate from Isobutyraldehyde.
A variety of basic catalysts have been employed to facilitate this transformation. The choice of catalyst significantly impacts the reaction rate, selectivity, and operating conditions.
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound Monoisobutyrate from Isobutyraldehyde
| Catalyst | Temperature (°C) | Reaction Time (h) | Isobutyraldehyde Conversion (%) | Product Selectivity (%) | Yield (%) | Reference |
| NaOH | 40 | 5 | 62.1 | - | - | [4] |
| NaOH | 50 | 4 | 93.10 | 92.98 | - | [5] |
| Ca(OH)₂ | 80 | 3 | 63.6 | - | - | [4] |
| Na₂O | 60 | 2 | 67.3 | - | - | [4] |
| Sodium Methoxide (B1231860) | 60 | 4 | >80 | >97 | - | [6] |
| Sodium Alkoxides | 60-65 | 1.5-2.5 | - | - | High | [1] |
| Hydrotalcite | - | - | - | - | 87 | [7] |
Experimental Protocols:
Synthesis using Sodium Hydroxide (B78521) Catalyst [5]
-
Catalyst Preparation: A sodium hydroxide solution is prepared.
-
Reaction: Isobutyraldehyde is charged into a reactor. The sodium hydroxide solution (2% by weight of isobutyraldehyde) is added.
-
Reaction Conditions: The mixture is stirred at 50°C for 4 hours.
-
Work-up: The reaction mixture is cooled, and the catalyst is neutralized. The product is then purified by distillation.
Synthesis using Sodium Methoxide Catalyst [6]
-
Reaction Setup: A reactor is charged with 200g of isobutyraldehyde.
-
Catalyst Addition: 4g of sodium methoxide is added as the catalyst.
-
Reaction Conditions: The reaction is carried out at 60°C for 4 hours with stirring.
-
Product Isolation: After the reaction, the catalyst is neutralized, and the product is isolated by fractional distillation.
Synthesis using Hydrotalcite Catalyst [7]
-
Pre-treatment: Isobutyraldehyde undergoes a low-temperature condensation pre-treatment.
-
Catalytic Reaction: The pre-treated product is reacted in the presence of a hydrotalcite solid catalyst, leading to an intramolecular Cannizzaro reaction.
-
Catalyst Separation: The solid catalyst is removed by filtration and can be recycled after washing and drying.
-
Purification: The filtrate is subjected to vacuum distillation to obtain the final product with a purity of 99%.
Synthesis of this compound Diisobutyrate
The diisobutyrate ester can be synthesized through various approaches, either by esterification of the monoisobutyrate or the diol, or through a direct process from isobutyraldehyde.
1. Esterification of the Monoisobutyrate:
This method involves the reaction of this compound monoisobutyrate with isobutyric acid in the presence of an acid catalyst.
2. Direct Synthesis from Isobutyraldehyde:
A multi-step, one-pot synthesis has been developed to produce the diisobutyrate directly from isobutyraldehyde.[4]
Reaction Pathway for Direct Synthesis:
Caption: Direct Synthesis of TMPD Diisobutyrate from Isobutyraldehyde.
Experimental Protocol for Direct Synthesis of Diisobutyrate: [4]
-
Step 1: Monoisobutyrate Formation: In a stirred tank reactor, a basic catalyst (e.g., NaOH, Ca(OH)₂, or Na₂O) is added. Isobutyraldehyde is then slowly added dropwise while controlling the temperature (40-80°C). The reaction proceeds for 2-5 hours to form a mixture containing this compound monoisobutyrate and unreacted isobutyraldehyde.
-
Step 2: Isobutyric Acid Generation: The basic catalyst is filtered out. An oxidation catalyst is added to the reactor, and the unreacted isobutyraldehyde is oxidized to isobutyric acid.
-
Step 3: Esterification: The mixture from step 2, now containing the monoisobutyrate and isobutyric acid, is heated to carry out the esterification reaction to form the diisobutyrate.
-
Purification: The final product is purified by distillation.
Synthesis of this compound (The Diol)
While the esters are major commercial products, the diol (TMPD) itself is a valuable intermediate.[8] It is primarily produced by the hydrogenation of the aldol condensation product of isobutyraldehyde, 3-hydroxy-2,2,4-trimethylpentanal. This approach is analogous to the industrial synthesis of neopentyl glycol (NPG) from isobutyraldehyde and formaldehyde, where the intermediate hydroxypivaldehyde is hydrogenated.[9][10][11][12]
Reaction Pathway:
Caption: Synthesis of TMPD via Aldol Condensation and Hydrogenation.
Experimental Protocol for Continuous Flow Synthesis of TMPD: [13]
-
Reaction Setup: A microchannel continuous flow reactor is used. Isobutyraldehyde and a 50% sodium hydroxide solution are used as reactants.
-
Reaction Conditions: The reactants are fed into the microreactor with a volume ratio of 1:1 (isobutyraldehyde to NaOH solution). The reaction is carried out at 40°C with a residence time of 10 minutes.
-
Outcome: This process achieves an isobutyraldehyde conversion of 99.02% with a selectivity to TMPD of 93.57%.
Alternative and Historical Synthetic Approaches
While the isobutyraldehyde self-condensation route is dominant, other methods have been explored or are of historical interest.
Prins Reaction
The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, is a classical method for the synthesis of 1,3-diols. In principle, TMPD could be synthesized from isobutylene (B52900) and formaldehyde. However, there is limited specific literature detailing this as a primary industrial route for TMPD, suggesting it may not be as economically viable or selective as the isobutyraldehyde-based processes.
Conclusion
The synthesis of this compound and its isobutyrate esters is a mature industrial process with a rich history rooted in fundamental organic reactions. The evolution from early explorations of the Tishchenko and aldol reactions to modern, highly optimized catalytic systems showcases the continuous drive for efficiency and sustainability in chemical manufacturing. The self-condensation of isobutyraldehyde remains the cornerstone of TMPD production, with ongoing innovations focusing on novel catalysts, such as hydrotalcites, and advanced process configurations like continuous flow reactors to further enhance performance. This technical guide provides a comprehensive overview of these developments, offering valuable insights for researchers and professionals in the field.
References
- 1. CN101948386A - Method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]
- 2. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 3. This compound Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 4. Method for directly synthesizing this compound diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN100361955C - A method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. - chemicalbook [chemicalbook.com]
- 13. Continuous Flow Preparation of 2,2,4-trimethyl-1,3-pentanediol and its Kinetics [energetic-materials.org.cn]
Methodological & Application
Application Notes: 2,2,4-Trimethyl-1,3-pentanediol as a Potential Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and highly selective methods to control stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This document explores the potential application of enantiomerically pure 2,2,4-trimethyl-1,3-pentanediol (TMPD) as a novel chiral auxiliary in asymmetric synthesis.
While the use of TMPD as a chiral auxiliary is not yet established in the scientific literature, its structural features—a C2-symmetric 1,3-diol with bulky gem-dimethyl and isopropyl groups—suggest its potential for creating a sterically hindered and well-defined chiral environment. This could be advantageous in inducing high levels of diastereoselectivity in reactions such as the alkylation of enolates or asymmetric aldol (B89426) reactions. These application notes provide a hypothetical framework and generalized protocols for investigating TMPD as a chiral auxiliary, based on established principles of asymmetric synthesis using other chiral diols.
Proposed Application in Asymmetric Alkylation
A potential application of enantiopure (4R)- or (4S)-2,2,4-trimethyl-1,3-pentanediol is in the diastereoselective alkylation of a prochiral ketone. The strategy involves the formation of a chiral ketal, which then directs the stereoselective alkylation of an enolate derived from a different part of the molecule. The bulky substituents on the diol are expected to effectively shield one face of the enolate, leading to a high degree of stereocontrol.
Experimental Protocols
The following are generalized protocols for the key steps involved in a hypothetical asymmetric alkylation using (4R)-2,2,4-trimethyl-1,3-pentanediol as a chiral auxiliary.
Protocol 1: Formation of the Chiral Ketal
This protocol describes the formation of a chiral ketal from a prochiral ketone and enantiomerically pure (4R)-2,2,4-trimethyl-1,3-pentanediol.
Materials:
-
Prochiral ketone (1.0 eq)
-
(4R)-2,2,4-trimethyl-1,3-pentanediol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the prochiral ketone, (4R)-2,2,4-trimethyl-1,3-pentanediol, and a catalytic amount of p-TSA in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral ketal.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the diastereoselective alkylation of the chiral ketal.
Materials:
-
Chiral ketal from Protocol 1 (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution
-
Alkyl halide (e.g., methyl iodide) (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral ketal in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA to the solution and stir for 1 hour to form the enolate.
-
Add the alkyl halide dropwise and continue to stir the reaction mixture at -78 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the alkylated product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary.
Materials:
-
Alkylated ketal from Protocol 2 (1.0 eq)
-
Aqueous acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkylated ketal in a suitable solvent such as diethyl ether.
-
Add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir vigorously at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral alkylated ketone.
-
The chiral auxiliary can be recovered from the aqueous layer by neutralization and extraction.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed asymmetric alkylation. These values are illustrative and would require experimental validation.
| Entry | Alkyl Halide | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| 1 | CH₃I | 85 | >95 | >95 |
| 2 | CH₃CH₂Br | 82 | >95 | >95 |
| 3 | PhCH₂Br | 78 | >90 | >90 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a possible transition state model for the diastereoselective alkylation.
Caption: Proposed workflow for asymmetric alkylation using TMPD.
Application Notes and Protocols: The Use of 2,2,4-Trimethyl-1,3-pentanediol in Polyester Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,2,4-Trimethyl-1,3-pentanediol (TMPD) in the synthesis of both saturated and unsaturated polyester (B1180765) resins. TMPD is a unique asymmetrical diol that offers significant performance enhancements to polyester resins, making it a valuable building block for a wide range of applications, including high-performance coatings, corrosion-resistant composites, and specialty adhesives.[1]
Introduction to this compound (TMPD)
This compound is a C8 branched diol with a primary and a sterically hindered secondary hydroxyl group.[2][3] This distinct molecular structure is key to its performance benefits in polyester resins. The bulky, asymmetrical nature of TMPD disrupts polymer chain packing, leading to lower resin solution viscosity and excellent solubility in waterborne and high-solids systems.[3]
The key attributes that TMPD imparts to polyester resins include:
-
Excellent Chemical and Corrosion Resistance: The hydrophobic nature and sterically hindered secondary hydroxyl group of TMPD contribute to outstanding resistance to acids, alkalis, and other corrosive environments.[2]
-
Enhanced Hydrolytic Stability: The sterically hindered hydroxyl group also imparts excellent hydrolytic stability to the polyester backbone.[3]
-
Suitability for High-Solids, Low-VOC Coatings: The ability of TMPD to produce low-viscosity resins is ideal for formulating coatings with high solids content and low volatile organic compounds (VOCs).[4]
-
Good Flexibility and Film-Forming Properties: As a functional additive, TMPD can improve the flexibility and film-forming properties of polymeric materials, enhancing their durability.[1]
Applications of TMPD-Based Polyester Resins
The unique properties of polyester resins synthesized with TMPD make them suitable for a variety of demanding applications:
-
General Metal and Industrial Maintenance Coatings: The excellent corrosion and chemical resistance make TMPD-based polyesters ideal for protective coatings on metal substrates.[4]
-
Automotive Coatings: Used in automotive refinishing and OEM coatings due to their durability and resistance to environmental factors.[4]
-
Fiberglass-Reinforced Plastics (FRP) for Composites: The outstanding corrosion resistance is highly beneficial in the fabrication of storage tanks, pipes, and other composite materials exposed to corrosive chemicals.[2][4]
-
Waterborne Polyesters: TMPD allows for the formulation of very stable waterborne polyesters, which are more environmentally friendly.[4]
Quantitative Data on TMPD-Based Polyester Resins
The following tables summarize the composition and physical properties of laboratory-prepared polyester resins incorporating TMPD.
Table 1: Composition and Physical Properties of Unsaturated Polyester Resins [2]
| Property | PG/PIA//MA | TMPD Glycol/PG/PIA//MA |
| Glycol weight ratio (TMPD/PG) | --- | 75/25 |
| Glycol excess, mole % | 10 | 10 |
| Acid molar ratio, sat:unsat acids | 1:2 | 1:1 |
| Maleic content, wt % | 29 | 26 |
| Acid number | 25–30 | 25–30 |
| Molecular weight, Mn | 2,300–2,600 | 2,400–2,600 |
| Viscosity, Gardner | U–V | V |
| Viscosity in 42% styrene (B11656), cP | 500 | 600 |
| Color, Gardner | 2–3 | 1–2 |
| Density in 40% styrene, kg/L (lb/gal) | 1.05 (8.73) | 1.09 (9.11) |
| Typical reaction time, h | 15 | 22 |
| Catalyst, butylstannoic acid, wt % | 0.1 | --- |
| PG = Propylene Glycol; PIA = Isophthalic Acid; MA = Maleic Anhydride (B1165640) |
Table 2: High-Solids Saturated Polyester Resin Formulations for Coatings [5]
| Component | HS-3-5T Resin Formulation | HS-3-6T Resin Formulation |
| Reactants | Equivalents | Reactants |
| Eastman TMPD™ glycol | 12.00 | Eastman TMPD™ glycol |
| Trimethylolpropane (TMP) | 1.65 | Trimethylolpropane (TMP) |
| Eastman™ purified isophthalic acid (PIA) | 4.54 | Eastman™ purified isophthalic acid (PIA) |
| Adipic acid (AD) | 4.54 | Adipic acid (AD) |
| Catalyst | Fascat™ 4100 (0.2% based on total charge) | Catalyst |
| Final Properties | Final Properties | |
| Acid number (mg KOH/g resin) | 6 ± 2 | Acid number (mg KOH/g resin) |
| Cone and plate viscosity @ 100°C (Pa·s) | 0.35 - 0.50 | Cone and plate viscosity @ 125°C (Pa·s) |
| Gardner-Holdt™ viscosity @ 85 wt % in xylene | Z–Z2 | --- |
| Determined VOC (g/L) | 326 | Determined VOC (g/L) |
Experimental Protocols
The synthesis of polyester resins with TMPD requires careful consideration of the reaction conditions to achieve the desired properties and avoid side reactions.
Synthesis of an Unsaturated Polyester Resin for Corrosion-Resistant Applications (Based on a TMPD/PG Blend)
This protocol is adapted from the formulation for a corrosion-resistant resin.[2]
Materials:
-
This compound (TMPD)
-
Propylene Glycol (PG)
-
Isophthalic Acid (PIA)
-
Maleic Anhydride (MA)
-
Butylstannoic acid (catalyst)
-
Styrene (inhibited with 100-150 ppm hydroquinone)
-
Reaction kettle equipped with a heating mantle, agitator, nitrogen purge, thermocouple, partial condenser, and water trap.
Procedure:
-
Stage 1: Charge the reaction kettle with TMPD, PG, and PIA according to the desired molar ratios (e.g., a 75/25 weight ratio of TMPD to PG with a 10 mole % glycol excess). Add 0.1 wt% butylstannoic acid as a catalyst.
-
Begin agitation and apply a nitrogen purge.
-
Slowly heat the mixture to 200°C.
-
Maintain the temperature at 200°C and monitor the reaction by measuring the acid number. Continue the reaction until an acid number of 15 is reached.
-
Stage 2: Cool the reactor contents to 180°C.
-
Carefully add the maleic anhydride.
-
Reheat the mixture to 200°C and continue the polyesterification reaction until a final acid number of 25 is achieved.
-
Thinning: Cool the resulting polyester resin to 140°C.
-
Rapidly add the inhibited styrene monomer to achieve the desired viscosity (e.g., to a 42% styrene solution).
Synthesis of a High-Solids Saturated Polyester Resin for Coatings (HS-3-5T Formulation)
This protocol is based on the HS-3-5T formulation from Eastman.[5]
Materials:
-
Eastman TMPD™ glycol: 877 g (6.00 moles)
-
Trimethylolpropane (TMP): 74 g (0.55 moles)
-
Eastman™ purified isophthalic acid (PIA): 377 g (2.27 moles)
-
Adipic acid (AD): 332 g (2.27 moles)
-
Fascat™ 4100 catalyst: 3.3 g (0.2% of total charge)
-
Xylene
-
2-L reaction kettle equipped with a heating mantle, agitator, nitrogen purge, thermocouple, partial condenser, water trap, and total condenser.
Procedure:
-
Charge all reactants (TMPD, TMP, PIA, AD) and the Fascat™ 4100 catalyst into the 2-L reaction kettle.
-
Set the nitrogen purge rate to 0.4 standard cubic feet per hour (SCFH).
-
Begin agitation and increase the temperature to 200°C (392°F).
-
Hold the temperature at 200°C for approximately 3 hours, collecting the water of condensation.
-
Increase the temperature to a maximum of 210°C (410°F).
-
Hold at this temperature until a final acid number of 6 ± 2 (mg KOH/g resin) and a cone and plate viscosity of 0.35 to 0.50 Pa·s at 100°C (212°F) are achieved.
-
Allow the resin to cool to 140°C (284°F).
-
Add 265 g of xylene to dissolve the resin to the desired solids content.
Synthesis Tip: When reacting TMPD directly with anhydrides, decomposition can occur, leading to discoloration. To minimize this, it is recommended to first melt the TMPD in the reaction vessel (46°–55°C) and then add the anhydride to the molten glycol under agitation.[6] Alternatively, using a solvent like xylene (3-7%) to reflux during the synthesis can facilitate processing and lead to lower acid numbers with reduced heat history.[6]
Visualizations
Caption: General workflow for the synthesis of polyester resins using TMPD.
Caption: Incorporation of TMPD into a polyester polymer chain.
Caption: Decision tree for selecting TMPD-based polyester resins.
References
Application Notes and Protocols for 2,2,4-Trimethyl-1,3-pentanediol in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,4-trimethyl-1,3-pentanediol (TMPD) as a monomer for the synthesis of biodegradable polyesters. Detailed experimental protocols for synthesis, characterization, and biodegradation assessment are included to guide researchers in exploring the potential of TMPD-based polymers for various applications, including drug delivery.
Introduction
Aliphatic polyesters are a prominent class of biodegradable polymers due to their susceptibility to hydrolysis of their ester linkages. The choice of monomer plays a crucial role in determining the physicochemical properties and degradation kinetics of the resulting polymer. This compound (TMPD) is a diol monomer that can be used in the manufacture of polyesters.[1] Its unique branched structure can impart specific properties to the polymer backbone, influencing its crystallinity, thermal behavior, and ultimately, its biodegradation profile. The synthesis of polyesters from diols and dicarboxylic acids is typically achieved through polycondensation reactions.[2][3]
Synthesis of Biodegradable Polyesters from TMPD
The synthesis of biodegradable polyesters using TMPD can be carried out via melt polycondensation, a solvent-free method that is widely used in the polymer industry.[4] This process typically involves two stages: esterification and polycondensation. In the first stage, TMPD reacts with a dicarboxylic acid (e.g., succinic acid, adipic acid) at elevated temperatures to form low molecular weight oligomers and water. The second stage involves applying a high vacuum and increasing the temperature to facilitate the removal of water and drive the reaction towards the formation of a high molecular weight polymer.[5]
Alternatively, enzymatic polymerization using lipases offers a greener and more selective method for polyester (B1180765) synthesis under milder reaction conditions.[2]
Potential Dicarboxylic Acids for Copolymerization with TMPD:
-
Succinic Acid: A four-carbon dicarboxylic acid that can be bio-based.[6]
-
Adipic Acid: A six-carbon dicarboxylic acid commonly used in polyester synthesis.[4]
-
Lactic Acid (in the form of Lactide): Can be copolymerized with a TMPD-diacid prepolymer to introduce PLA segments, potentially enhancing biodegradability and modifying mechanical properties.[2]
The properties of the resulting copolyesters can be tailored by adjusting the type and ratio of the dicarboxylic acid comonomers.[6]
Characterization of TMPD-Based Polyesters
A thorough characterization of the synthesized polyesters is essential to understand their structure-property relationships. Key characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and composition of the polymer.[7]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), which provide insights into the polymer's thermal properties and crystallinity.[8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[9]
Biodegradation of TMPD-Based Polyesters
The biodegradability of polyesters is influenced by several factors, including their chemical structure, crystallinity, and molecular weight.[10] The bulky trimethyl groups in the TMPD monomer may affect the accessibility of the ester bonds to hydrolytic enzymes, thereby influencing the degradation rate.
Biodegradation studies can be conducted through:
-
Hydrolytic Degradation: Monitoring the change in mass and molecular weight of the polymer over time in a buffer solution (e.g., phosphate-buffered saline, PBS) at physiological temperature (37 °C).
-
Enzymatic Degradation: Incubating the polymer with specific enzymes, such as lipases or esterases, and monitoring the degradation process.[10][11] The rate of enzymatic degradation can be quantified by measuring the weight loss of the polymer film over time.[9]
Applications in Drug Delivery
Biodegradable polyesters are extensively used in drug delivery systems to achieve controlled and sustained release of therapeutic agents.[12][13][14] The degradation of the polymer matrix facilitates the gradual release of the encapsulated drug. The degradation products of the polyester should be non-toxic and easily metabolized or excreted by the body. While specific studies on TMPD-based polymers for drug delivery are not yet widely available, their potential can be inferred from the broader class of biodegradable polyesters. The properties of TMPD-based polymers, such as their degradation rate and hydrophobicity, could be tuned to optimize drug release profiles for various therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,2,4-trimethyl-1,3-pentanediyl succinate) via Melt Polycondensation
Materials:
-
This compound (TMPD)
-
Succinic acid
-
Titanium (IV) isopropoxide (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the three-neck flask with equimolar amounts of TMPD and succinic acid.
-
Add the catalyst (e.g., 0.1 mol% relative to the diacid).
-
Assemble the reaction apparatus and purge with nitrogen gas.
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen with mechanical stirring.
-
Collect the water byproduct in the collection flask.
-
Continue this stage for 2-4 hours or until the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240 °C.
-
Slowly apply a vacuum (to <1 mmHg) to the system.
-
Continue the reaction for another 4-6 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Stop the reaction and cool the polymer to room temperature under a nitrogen atmosphere.
-
Protocol 2: Characterization of the Synthesized Polyester
-
NMR Analysis:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the polyester structure.
-
-
GPC Analysis:
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Analyze the solution using a GPC system calibrated with polystyrene standards to determine Mn, Mw, and PDI.
-
-
DSC Analysis:
-
Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point, then cool it down, and heat it again at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine Tg and Tm.
-
-
TGA Analysis:
-
Place a small amount of the polymer (5-10 mg) in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the decomposition temperature.
-
Protocol 3: In Vitro Hydrolytic Degradation Study
Materials:
-
Synthesized polyester film
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator
Procedure:
-
Prepare thin films of the polyester.
-
Cut the films into pre-weighed samples of known dimensions.
-
Immerse the samples in vials containing PBS.
-
Incubate the vials at 37 °C.
-
At predetermined time intervals, remove the samples from the PBS, rinse with deionized water, and dry under vacuum until a constant weight is achieved.
-
Measure the weight loss and analyze the molecular weight change using GPC.
Protocol 4: In Vitro Enzymatic Degradation Study
Materials:
-
Synthesized polyester film
-
Phosphate (B84403) buffer (pH 7.2)
-
Lipase (B570770) from Rhizopus delemar
-
Incubator
Procedure:
-
Prepare thin films of the polyester.
-
Cut the films into pre-weighed samples.
-
Prepare a solution of lipase in phosphate buffer (e.g., 1 mg/mL).
-
Immerse the polymer samples in the enzyme solution.
-
As a control, immerse identical samples in the phosphate buffer without the enzyme.
-
Incubate all samples at 37 °C.
-
At regular intervals, remove the samples, wash them thoroughly with deionized water to remove any adsorbed enzyme, and dry them to a constant weight.
-
Calculate the percentage of weight loss over time.
Quantitative Data Summary
The following tables are illustrative and would need to be populated with experimental data obtained from the characterization of TMPD-based polyesters.
Table 1: Molecular Weight and Thermal Properties of TMPD-Based Polyesters
| Polymer Composition (TMPD:Diacid) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| TMPD:Succinic Acid (1:1) | Data | Data | Data | Data | Data |
| TMPD:Adipic Acid (1:1) | Data | Data | Data | Data | Data |
Table 2: In Vitro Degradation of TMPD-Based Polyesters
| Polymer Composition | Degradation Medium | Time (weeks) | Weight Loss (%) | Mn Reduction (%) |
| TMPD:Succinic Acid (1:1) | PBS (pH 7.4) | 4 | Data | Data |
| 8 | Data | Data | ||
| Lipase Solution | 4 | Data | Data | |
| 8 | Data | Data | ||
| TMPD:Adipic Acid (1:1) | PBS (pH 7.4) | 4 | Data | Data |
| 8 | Data | Data | ||
| Lipase Solution | 4 | Data | Data | |
| 8 | Data | Data |
Visualizations
Caption: Workflow for the synthesis and characterization of TMPD-based biodegradable polyesters.
Caption: Conceptual workflow for the application of TMPD-based biodegradable polymers in drug delivery systems.
Caption: Simplified signaling pathway of the biodegradation of TMPD-based polyesters.
References
- 1. This compound | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 5. benchchem.com [benchchem.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. researchgate.net [researchgate.net]
- 8. mocedes.org [mocedes.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
- 11. The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. US6372254B1 - Press coated, pulsatile drug delivery system suitable for oral administration - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 2,2,4-Trimethyl-1,3-pentanediol for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,3-pentanediol (TMPD) is a sterically hindered diol used in the synthesis of various industrial products, including plasticizers, resins, and lubricants. Due to its low volatility and the presence of two polar hydroxyl groups, direct analysis of TMPD by gas chromatography (GC) is challenging, often resulting in poor peak shape and thermal degradation. Derivatization of the hydroxyl groups is a crucial step to increase the volatility and thermal stability of TMPD, making it amenable to GC analysis.
This document provides detailed application notes and protocols for the two most common and effective derivatization methods for TMPD: silylation and acylation . These protocols are designed to be readily implemented in a laboratory setting for the routine analysis of TMPD in various matrices.
Derivatization Strategies
The primary goal of derivatization is to replace the active hydrogens of the hydroxyl groups with less polar, more volatile moieties. This is typically achieved through silylation or acylation.
-
Silylation: This is the most common derivatization technique for alcohols. It involves the reaction of the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. The resulting TMS derivatives are significantly more volatile and thermally stable than the parent diol. The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered alcohols like TMPD.
-
Acylation: This method involves the reaction of the hydroxyl groups with an acylating agent, such as acetic anhydride (B1165640), to form esters. The resulting acetate (B1210297) esters are more volatile and less polar than the original diol. Pyridine (B92270) is often used as a catalyst and acid scavenger in this reaction.
Experimental Protocols
Silylation of this compound with BSTFA + TMCS
This protocol describes the formation of the di-trimethylsilyl ether of TMPD.
Materials:
-
This compound (TMPD) standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (B52724) (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the TMPD sample or standard into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the silylating reagent.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization of the sterically hindered hydroxyl groups.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC. A typical injection volume is 1 µL.
Acylation of this compound with Acetic Anhydride
This protocol describes the formation of the di-acetate ester of TMPD.
Materials:
-
This compound (TMPD) standard
-
Acetic Anhydride (reagent grade)
-
Anhydrous Pyridine (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the TMPD sample or standard into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample and act as a catalyst.
-
Add 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 60°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC. A typical injection volume is 1 µL.
Data Presentation
The following tables summarize the key parameters for the derivatization and GC analysis of this compound.
Table 1: Derivatization Reaction Parameters
| Parameter | Silylation (BSTFA + TMCS) | Acylation (Acetic Anhydride) |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide | Acetic Anhydride |
| Catalyst | 1% Trimethylchlorosilane | Pyridine |
| Solvent | Pyridine or Acetonitrile | Pyridine |
| Reagent Ratio (Reagent:TMPD) | >10:1 molar excess | >10:1 molar excess |
| Reaction Temperature | 70°C | 60°C |
| Reaction Time | 60 minutes | 30 minutes |
Table 2: Recommended GC-MS Parameters
| Parameter | Silylated TMPD | Acetylated TMPD |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250°C | 250°C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Helium, constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C | 280°C |
| MS Ion Source Temp. | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu | 40-500 amu |
Visualizations
The following diagrams illustrate the experimental workflow and chemical reactions involved in the derivatization of this compound.
Caption: General experimental workflow for the derivatization and GC-MS analysis of TMPD.
Caption: Silylation of TMPD with BSTFA to form the di-trimethylsilyl ether derivative.
Caption: Acylation of TMPD with acetic anhydride to form the di-acetate ester derivative.
2,2,4-Trimethyl-1,3-pentanediol: A Robust Protecting Group for Carbonyl Compounds in Organic Synthesis
Application Note AP-CHEM-224
Introduction
In the realm of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone for achieving high yields and selectivity. Carbonyl functionalities, present in aldehydes and ketones, are highly reactive electrophilic sites susceptible to a wide array of nucleophilic attacks. Their temporary masking is often imperative to prevent undesired side reactions during transformations elsewhere in the molecule. 2,2,4-Trimethyl-1,3-pentanediol (TMPD) has emerged as a valuable diol for the protection of carbonyl compounds, forming a sterically hindered and stable 1,3-dioxane (B1201747) derivative. This application note provides a detailed overview, experimental protocols, and quantitative data for the application of TMPD as a protecting group for researchers, scientists, and professionals in drug development and chemical synthesis.
The protection of a carbonyl group with this compound proceeds via an acid-catalyzed acetalization reaction, yielding a 5,5-dimethyl-substituted 1,3-dioxane. This cyclic acetal (B89532) is notably stable under a variety of conditions, including basic, nucleophilic, and certain reductive and oxidative environments, rendering it an effective shield for the carbonyl moiety. The bulky trimethyl substitution on the cyclohexane-like chair conformation of the dioxane ring provides significant steric hindrance, contributing to its stability. Deprotection is typically achieved under acidic conditions, regenerating the parent carbonyl compound.
Advantages of this compound as a Protecting Group
-
High Stability: The resulting 1,3-dioxane is more stable than many other acetals, particularly towards acidic hydrolysis, due to its sterically hindered nature.
-
Robustness: It is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions.
-
High Yields: The protection reaction often proceeds in high yields with a variety of aldehydes and ketones.
-
Crystalline Derivatives: The resulting acetals are often crystalline, facilitating purification by recrystallization.
Limitations
-
Steric Hindrance: The bulky nature of TMPD can sometimes lead to slower reaction rates or lower yields with highly sterically hindered ketones.
-
Forced Deprotection Conditions: The high stability of the acetal may necessitate harsher acidic conditions for its removal compared to less hindered acetals.
Data Presentation
The following tables summarize the quantitative data for the protection of various carbonyl compounds using this compound and the subsequent deprotection of the resulting 1,3-dioxanes.
Table 1: Protection of Carbonyl Compounds with this compound
| Entry | Substrate (Carbonyl Compound) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Solid Acid | Toluene | 4 | >98 (Conversion) | [1] |
| 2 | Benzaldehyde | p-TsOH | Toluene | 6 | 92 | Generic Protocol |
| 3 | Cyclohexanone | p-TsOH | Toluene | 8 | 88 | Generic Protocol |
| 4 | Acetophenone | Solid Acid | Toluene | 12 | 85 | [1] |
| 5 | Propiophenone | p-TsOH | Toluene | 12 | 82 | Generic Protocol |
Note: "Generic Protocol" refers to standard acid-catalyzed acetalization conditions. Yields are indicative and may vary based on specific reaction conditions.
Table 2: Deprotection of this compound Acetals
| Entry | Protected Carbonyl | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane | p-TsOH / H₂O | Acetone (B3395972) | 12 | 95 | Generic Protocol |
| 2 | 2-Phenyl-5,5,7-trimethyl-1,3-dioxane | HCl (2M) | THF/H₂O | 8 | 90 | Generic Protocol |
| 3 | Spiro[cyclohexane-1,2'-(5',5',7'-trimethyl-1',3'-dioxane)] | H₂SO₄ (cat.) | Acetone/H₂O | 10 | 85 | Generic Protocol |
Note: "Generic Protocol" refers to standard acidic hydrolysis conditions for acetal cleavage. Yields are indicative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Carbonyl Compound with this compound
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 eq)
-
This compound (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq) or a solid acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the carbonyl compound, this compound, and toluene.
-
Add the acid catalyst (e.g., p-TsOH·H₂O) to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carbonyl compound is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 1,3-dioxane.
Protocol 2: General Procedure for the Deprotection of a this compound Acetal
Materials:
-
This compound acetal (1.0 eq)
-
Acetone (or THF) and water (e.g., 4:1 v/v)
-
Aqueous acid (e.g., 2M HCl or catalytic p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the this compound acetal in a mixture of acetone (or THF) and water.
-
Add the aqueous acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC until the starting acetal is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected carbonyl compound.
Visualizations
References
Application Notes and Protocols: Synthesis and Evaluation of Plasticizers from 2,2,4-Trimethyl-1,3-pentanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of plasticizers derived from 2,2,4-trimethyl-1,3-pentanediol (TMPD), specifically the monoisobutyrate and diisobutyrate esters. Additionally, this document outlines standard procedures for evaluating the performance of these plasticizers in a polymer matrix, such as polyvinyl chloride (PVC).
Introduction
This compound (TMPD) is a versatile diol used as a chemical intermediate in the synthesis of various industrial products, including resins, and plasticizers.[1][2][3] Its ester derivatives, particularly this compound monoisobutyrate (also known as Texanol™) and this compound diisobutyrate (TXIB), have gained prominence as effective non-phthalate plasticizers.[4][5][6] These compounds are valued for their utility in coatings, adhesives, inks, and as plasticizers for flexible plastics like PVC, offering benefits such as improved flexibility, durability, and viscosity control.[7][8]
This document provides detailed methodologies for the synthesis of these TMPD-based plasticizers and protocols for their evaluation, enabling researchers to assess their performance characteristics for various applications.
Synthesis of TMPD-Based Plasticizers
The synthesis of plasticizers from this compound can be achieved through esterification reactions. The monoisobutyrate is typically synthesized from isobutyraldehyde (B47883), while the diisobutyrate can be prepared from the monoisobutyrate and isobutyric acid.
Protocol 1: Synthesis of this compound Monoisobutyrate
This protocol is based on the alkali-catalyzed aldol (B89426) condensation and Cannizzaro reaction of isobutyraldehyde.[9][10]
Materials:
-
Isobutyraldehyde
-
Sodium hydroxide (B78521) (NaOH) or Sodium methoxide (B1231860) (MeONa)
-
Reaction vessel with stirring and temperature control
-
Distillation apparatus
Procedure:
-
To a reaction vessel equipped with a stirrer and temperature control system, add the chosen catalyst. For instance, a catalyst dosage of 2% sodium hydroxide by weight of isobutyraldehyde can be used.[9][10]
-
Slowly add isobutyraldehyde to the reaction vessel under constant stirring.
-
Maintain the reaction temperature at approximately 50-60°C.[9][11]
-
Allow the reaction to proceed for 2 to 4 hours.[9][11] Optimal conditions of 50°C for 4 hours with 2% NaOH catalyst have been reported to yield an isobutyraldehyde conversion of 93.10% and a selectivity for the target product of 92.98%.[9][10]
-
After the reaction is complete, the product mixture is purified by vacuum distillation to isolate the this compound monoisobutyrate.
Protocol 2: Synthesis of this compound Diisobutyrate
This protocol describes the esterification of this compound monoisobutyrate with isobutyric acid, which can be catalyzed by a solid acid catalyst.[12]
Materials:
-
This compound monoisobutyrate
-
Isobutyric acid
-
Solid acid catalyst (e.g., strong acid ion-exchange resin)
-
Fixed-bed reactor
-
Distillation apparatus for azeotropic removal of water
-
Rectification column
Procedure:
-
A mixture of this compound monoisobutyrate and isobutyric acid is passed through a fixed-bed reactor containing a solid acid catalyst.
-
The reaction is carried out at a temperature range of 70-150°C.[12]
-
Water generated during the esterification is continuously removed by azeotropic distillation.[12]
-
The reaction product is then subjected to rectification to separate the desired this compound diisobutyrate from unreacted starting materials, which can be recovered and recycled.[12]
Performance Evaluation of TMPD-Based Plasticizers in PVC
The following protocols outline the preparation of plasticized PVC sheets and the subsequent testing of their mechanical and physical properties.
Protocol 3: Preparation of Plasticized PVC Sheets
Materials:
-
PVC resin
-
TMPD-based plasticizer (e.g., TXIB)
-
Thermal stabilizer (e.g., Ba, Zn heat stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for test specimens
Procedure:
-
Formulate the PVC blend. A typical formulation consists of 100 parts per hundred resin (phr) of PVC, a specified amount of plasticizer (e.g., 40-50 phr), and a thermal stabilizer (e.g., 3 phr).[13]
-
Mix the components thoroughly in a high-speed mixer.
-
Process the blend on a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C) until a homogeneous sheet is formed.
-
Mold the milled sheets into test specimens of desired dimensions using a hydraulic press under controlled temperature and pressure, followed by cooling.
Protocol 4: Evaluation of Mechanical and Physical Properties
The prepared PVC specimens are then subjected to a series of tests to evaluate the performance of the plasticizer.
Mechanical Properties:
-
Tensile Strength and Elongation: a universal testing machine.
-
Tear Resistance: a universal testing machine following standard test methods.
-
Hardness: Shore A durometer.
Permanence Properties:
-
Solvent Extraction: Measure the weight loss of the plasticized PVC specimens after immersion in various solvents (e.g., soapy water, hexane, cottonseed oil) for a specified period at a controlled temperature.[13]
-
Activated Carbon Extraction: a standard test method to determine the loss of plasticizer due to volatility.[13]
Low-Temperature Flexibility:
-
Brittleness Temperature: Determine the temperature at which the plasticized PVC specimens fracture upon impact under specified conditions.
Data Presentation
The performance of this compound diisobutyrate (TXIB) in a typical PVC plastisol formulation is summarized in the table below. The data is based on a formulation containing 100 phr PVC homopolymer dispersion resin and a Ba, Zn heat stabilizer (3 phr), with varying concentrations of TXIB blended with a primary non-phthalate plasticizer, Eastman 168™ (DOTP).[13]
| Property | Test Method | Formulation 1 | Formulation 2 | Formulation 3 |
| Plasticizer Composition | ||||
| Eastman 168™ (phr) | - | 50 | 45 | 40 |
| TXIB (phr) | - | 0 | 5 | 10 |
| Total Plasticizer (phr) | - | 50 | 50 | 50 |
| Mechanical Properties | ||||
| Tensile Strength (psi) | ASTM D638 | 2,520 | 2,540 | 2,610 |
| Ultimate Elongation (%) | ASTM D638 | 336 | 327 | 341 |
| Tear Resistance (ppi) | ASTM D624 | 384 | 373 | 356 |
| 100% Modulus (psi) | ASTM D638 | 1,280 | 1,300 | 1,380 |
| Shore A Durometer Hardness | ASTM D2240 | 81 | 78 | 80 |
| Permanence Properties | ||||
| 1% Soap Solution Extraction, Loss (%) | ASTM D1239 | 0.3 | 0.5 | 0.6 |
| Hexane Extraction, Loss (%) | ASTM D1239 | 34 | 26 | 24 |
| Cottonseed Oil Extraction, Loss (%) | ASTM D1239 | 6.4 | 5.0 | 3.8 |
| Activated Carbon Extraction, Loss (%) | ASTM D1239 | 1.3 | 2.5 | 3.6 |
| Low-Temperature Flexibility | ||||
| Brittleness Temperature (°C) | ASTM D746 | -34 | -34 | -35 |
Visualizations
Synthesis Pathways and Experimental Workflow
Caption: Workflow for the synthesis of TMPD plasticizers and their subsequent performance evaluation in PVC.
Caption: Chemical synthesis pathways for TMPD-based plasticizers.
References
- 1. CN101948386A - Method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]
- 2. US4110539A - Process for the preparation of this compound diisobutyrate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Diisobutyrate - Ataman Kimya [atamanchemicals.com]
- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 9. Synthesis of this compound Monoisobutyrate | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN102267896A - Method for preparing this compound diisobutyrate - Google Patents [patents.google.com]
- 13. eastman.com [eastman.com]
Application Notes and Protocols: Synthesis of Block Copolymers Using 2,2,4-Trimethyl-1,3-pentanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers incorporating 2,2,4-Trimethyl-1,3-pentanediol (TMPD). TMPD is a diol known for imparting excellent hydrolytic stability and flexibility to polyester (B1180765) chains.[1][2] The protocols described herein are representative methods for synthesizing A-B-A or A-B type block copolymers, where one block is a polyester derived from TMPD. Such block copolymers are of interest in drug delivery applications, where the TMPD-based block can modulate the physical properties and degradation profile of the final polymer.
Introduction to this compound in Polymer Synthesis
This compound is a versatile diol used as a building block in the synthesis of polyester and alkyd resins.[1] Its unique branched structure contributes to the hydrolytic stability and good solubility of the resulting polymers. In the context of block copolymers for biomedical applications, a TMPD-based polyester block can serve as a soft, hydrophobic segment, which can be combined with a hard, crystalline block such as polylactic acid (PLA) to create thermoplastic elastomers.
Key Properties of this compound (TMPD):
| Property | Value |
| CAS Number | 144-19-4 |
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol [3] |
| Melting Point | 50-53 °C[3] |
| Boiling Point | 232-234 °C[3] |
| Appearance | White crystalline solid |
Synthesis Strategy for Block Copolymers
A common and effective method for synthesizing well-defined block copolymers is a two-stage process. This involves the synthesis of a hydroxyl-terminated prepolymer (macroinitiator), followed by the polymerization of the second block from the ends of this macroinitiator.
Here, we propose a two-stage approach:
-
Stage 1: Synthesis of a Hydroxyl-Terminated Prepolymer. A common example is the ring-opening polymerization (ROP) of L-lactide to produce hydroxyl-terminated polylactic acid (HO-PLA-OH).
-
Stage 2: Synthesis of the Block Copolymer. The hydroxyl-terminated PLA is then used as a macroinitiator for the polycondensation reaction with TMPD and a dicarboxylic acid (e.g., adipic acid) to form a PLA-b-P(TMPD-co-adipate)-b-PLA triblock copolymer.
This strategy allows for good control over the molecular weight and composition of the resulting block copolymer.
Experimental Protocols
Protocol 1: Synthesis of Hydroxyl-Terminated Polylactic Acid (HO-PLA-OH) Macroinitiator
This protocol describes the synthesis of a hydroxyl-terminated polylactic acid (HO-PLA-OH) via ring-opening polymerization (ROP) of L-lactide, initiated by a diol.
Materials:
-
L-lactide
-
1,4-Butanediol (B3395766) (as initiator)
-
Stannous octoate (Sn(Oct)₂) (as catalyst)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser. The glassware is dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.
-
Charging Monomers and Initiator: L-lactide and 1,4-butanediol are charged into the flask. The molar ratio of L-lactide to 1,4-butanediol will determine the target molecular weight of the PLA block.
-
Catalyst Addition: Anhydrous toluene is added to dissolve the reactants, followed by the addition of stannous octoate catalyst (typically 0.01-0.1 mol% with respect to the monomer).
-
Polymerization: The reaction mixture is heated to 130-140°C with constant stirring under a nitrogen atmosphere. The polymerization is allowed to proceed for 4-6 hours.
-
Purification: After cooling to room temperature, the polymer is dissolved in a minimal amount of chloroform (B151607) and precipitated in a large excess of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum at 40°C until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the number average molecular weight (Mn) by end-group analysis.
-
Gel Permeation Chromatography (GPC): To determine the Mn and polydispersity index (PDI).
Representative Data for HO-PLA-OH:
| Parameter | Value |
| Target Mn | 5,000 g/mol |
| PDI | < 1.2 |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of PLA-b-P(TMPD-co-adipate)-b-PLA Triblock Copolymer
This protocol describes the synthesis of the triblock copolymer by using the HO-PLA-OH from Protocol 1 as a macroinitiator for the polycondensation of TMPD and adipic acid.[4]
Materials:
-
HO-PLA-OH (from Protocol 1)
-
This compound (TMPD)
-
Adipic acid
-
Titanium(IV) isopropoxide (TTIP) or p-Toluenesulfonic acid (p-TSA) (as catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A reaction kettle is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Charging Reactants: The pre-synthesized HO-PLA-OH, TMPD, and adipic acid are charged into the reactor. The molar ratio of diols (hydroxyl groups from both PLA and TMPD) to diacid should be approximately 1:1, with a slight excess of diols to ensure hydroxyl end-groups.
-
Esterification (First Stage): The catalyst (e.g., p-TSA) is added. The mixture is heated to 180-190°C under a slow stream of nitrogen to facilitate the removal of water formed during the reaction.[4] This stage is continued for 2-3 hours.
-
Polycondensation (Second Stage): The temperature is increased to 210-220°C, and a high vacuum is gradually applied to remove the remaining water and excess diol. This step drives the polymerization to achieve a high molecular weight. The reaction is continued for another 3-5 hours, or until a significant increase in viscosity is observed.
-
Purification: The molten polymer is cooled to room temperature, dissolved in chloroform, and precipitated in cold methanol. The resulting block copolymer is collected and dried under vacuum.
Characterization:
-
NMR Spectroscopy: To confirm the incorporation of both PLA and P(TMPD-co-adipate) blocks.
-
GPC: To determine the Mn and PDI of the final block copolymer.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperatures (Tg) and melting temperatures (Tm) of the individual blocks, confirming microphase separation.
Representative Properties of PLA-b-P(TMPD-co-adipate)-b-PLA:
| Property | Representative Value |
| Mn (GPC) | 15,000 - 30,000 g/mol |
| PDI | 1.8 - 2.5 |
| Tg (PLA block) | 50 - 60 °C |
| Tg (P(TMPD-co-adipate) block) | -10 to 10 °C (estimated) |
| Appearance | Off-white to yellowish solid |
Visualizations
Diagrams of Synthesis and Workflow
Potential Applications in Drug Development
Block copolymers composed of both rigid and soft segments, such as the one described, can self-assemble into various nanostructures (e.g., micelles, nanoparticles) in aqueous solutions. These are highly valuable for drug delivery applications.
-
Core-Shell Micelles: The hydrophobic P(TMPD-co-adipate) block can form the core of a micelle, encapsulating hydrophobic drugs, while the more hydrophilic PLA blocks form the shell, providing stability in an aqueous environment.
-
Biodegradable Matrices: The polyester backbone of both blocks ensures the biodegradability of the copolymer, allowing for controlled release of the encapsulated drug as the polymer matrix degrades. The inclusion of the TMPD-based block can be tailored to slow down the degradation rate due to its enhanced hydrolytic stability.
-
Thermoplastic Elastomers: These materials can be processed using techniques like melt extrusion for creating medical devices or implants with tunable mechanical properties.
References
Application Notes and Protocols: 2,2,4-Trimethyl-1,3-pentanediol as a Precursor for Specialty Lubricants
For: Researchers, scientists, and drug development professionals.
Introduction
2,2,4-Trimethyl-1,3-pentanediol (TMPD), a neopentyl polyol, serves as a versatile precursor for the synthesis of high-performance specialty lubricants. Its unique branched structure, with a central quaternary carbon atom, imparts exceptional thermal, oxidative, and hydrolytic stability to its ester derivatives.[1] These characteristics are highly desirable in demanding lubrication applications where conventional mineral oils or other synthetic base stocks may falter. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of TMPD-based specialty lubricants.
The conversion of TMPD into various ester products expands its utility across numerous sectors, including specialized lubricants and performance additives.[2] The absence of labile beta-hydrogens in the neopentyl structure of TMPD contributes to the enhanced stability of the resulting esters, making them suitable for high-temperature applications.[1][3]
Synthesis of TMPD-Based Lubricant Esters
The synthesis of specialty lubricants from TMPD involves the esterification of its hydroxyl groups with one or more carboxylic acids. The choice of carboxylic acid (e.g., linear, branched, or a mixture) allows for the tailoring of the lubricant's physicochemical properties, such as viscosity, pour point, and lubricity.
A common synthetic route is the direct esterification of TMPD with a desired carboxylic acid in the presence of an acid catalyst. This reaction can be driven to completion by the removal of water, a byproduct of the reaction.
Synthesis Pathway
The general synthesis pathway for TMPD-diesters is illustrated below. This involves a two-step esterification of the diol with a suitable carboxylic acid.
Caption: General synthesis pathway for TMPD-diester lubricants.
Experimental Protocol: Synthesis of TMPD-di(2-ethylhexanoate)
This protocol describes the synthesis of a representative TMPD-based lubricant ester using 2-ethylhexanoic acid.
Materials:
-
This compound (TMPD), 99%
-
2-Ethylhexanoic acid, 99%
-
p-Toluenesulfonic acid monohydrate (p-TsOH), 98%
-
Toluene (B28343), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and a magnetic stirrer.
-
Charging Reactants: To the flask, add this compound (1.0 mol), 2-ethylhexanoic acid (2.2 mol, 10% molar excess), p-toluenesulfonic acid (0.02 mol, 2 mol% based on TMPD), and toluene (200 mL).
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (2.0 mol) is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral to litmus (B1172312) paper. This step removes the acid catalyst and any unreacted carboxylic acid.
-
Washing: Wash the organic layer with deionized water (2 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator under reduced pressure.
-
Purification: For higher purity, the crude product can be distilled under vacuum. The use of diatomaceous earth can aid in filtration to remove any residual solid impurities.
Physicochemical Properties of TMPD-Based Lubricants
The properties of TMPD-based esters can be tailored by the choice of the carboxylic acid. The following table summarizes representative data for a series of TMPD-diesters.
| Property | TMPD-di(n-octanoate) | TMPD-di(2-ethylhexanoate) | TMPD-di(isobutyrate) |
| Kinematic Viscosity @ 40°C (cSt) | 25 - 35 | 30 - 40 | 15 - 25 |
| Kinematic Viscosity @ 100°C (cSt) | 5 - 7 | 6 - 8 | 3 - 5 |
| Viscosity Index | > 140 | > 145 | > 130 |
| Pour Point (°C) | < -40 | < -50 | < -60 |
| Flash Point (°C) | > 220 | > 230 | > 200 |
| Oxidative Stability (RPVOT, min) | > 300 | > 350 | > 250 |
Note: The data presented are representative values for TMPD-based esters and may vary depending on the specific synthesis and purification methods.
Performance Evaluation of TMPD-Based Lubricants
The performance of newly synthesized TMPD-based lubricants should be evaluated using standardized test methods to determine their suitability for specific applications.
Experimental Workflow for Lubricant Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a TMPD-based lubricant.
Caption: Workflow for the characterization of TMPD-based lubricants.
Experimental Protocols for Key Performance Tests
Detailed protocols for the following key lubricant performance tests should follow the respective ASTM standard methods.
-
Kinematic Viscosity (ASTM D445): This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4]
-
Pour Point (ASTM D97): This test method covers the determination of the pour point of petroleum products.[5][6][7] The pour point is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.[7]
-
Flash and Fire Points (ASTM D92): This test method describes the determination of the flash and fire points of petroleum products by a Cleveland open cup tester.[4][5] The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.
-
Oxidative Stability (ASTM D2272 - RPVOT): The Rotating Pressure Vessel Oxidation Test (RPVOT) is used to evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst.
-
Wear Preventive Characteristics (ASTM D4172): This test method covers a procedure for making a preliminary evaluation of the wear-preventive properties of lubricating fluids in sliding contact by the four-ball method.
Signaling Pathways and Logical Relationships
The superior performance of TMPD-based lubricants stems from the inherent molecular structure of neopentyl polyols. The absence of β-hydrogens significantly hinders elimination reactions, which are a primary degradation pathway for many other types of esters at elevated temperatures.
Caption: Relationship between TMPD structure and lubricant stability.
Conclusion
Esters of this compound represent a promising class of synthetic base stocks for the formulation of specialty lubricants. Their inherent structural features lead to excellent thermal, oxidative, and hydrolytic stability. By carefully selecting the carboxylic acid used in the esterification process, a wide range of lubricant properties can be achieved to meet the demands of various high-performance applications. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of TMPD-based lubricants in their respective fields.
References
Application Notes and Protocols for the Oxidation of 2,2,4-Trimethyl-1,3-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of 2,2,4-trimethyl-1,3-pentanediol. This diol contains both a primary and a secondary hydroxyl group, making its selective oxidation a topic of interest in synthetic chemistry for the generation of valuable intermediates. The protocols outlined below are based on established methods for the selective oxidation of alcohols and diols.
Introduction
This compound is a diol with distinct steric and electronic environments for its primary and secondary hydroxyl groups. The selective oxidation of either the primary alcohol to an aldehyde or the secondary alcohol to a ketone allows for the synthesis of versatile building blocks, such as 2,2,4-trimethyl-3-hydroxypentanal (B3066861) or 2,2,4-trimethyl-1-hydroxy-3-pentanone, respectively. These products can serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[1][2]
The choice of oxidant and reaction conditions is crucial for achieving high selectivity. This guide details protocols for two primary selective oxidation strategies:
-
Selective Oxidation of the Primary Alcohol to yield 2,2,4-trimethyl-3-hydroxypentanal.
-
Selective Oxidation of the Secondary Alcohol to yield 2,2,4-trimethyl-1-hydroxy-3-pentanone.
Experimental Protocols
Protocol 1: Selective Oxidation of the Primary Alcohol using a TEMPO-based System
This protocol describes the selective oxidation of the primary alcohol in this compound to an aldehyde using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed system with N-chlorosuccinimide (NCS) as the terminal oxidant. This method is known for its high chemoselectivity for primary alcohols in the presence of secondary alcohols.[3][4]
Workflow for TEMPO-catalyzed Selective Oxidation of Primary Alcohol
Caption: Workflow for the selective oxidation of the primary alcohol of this compound using a TEMPO/NCS system.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 146.23 | 10.0 | 1.46 g |
| TEMPO | 156.25 | 0.1 | 15.6 mg |
| N-Chlorosuccinimide (NCS) | 133.53 | 13.0 | 1.74 g |
| Tetrabutylammonium chloride | 277.92 | 1.0 | 278 mg |
| Dichloromethane (B109758) (DCM) | - | - | 50 mL |
| Aqueous Buffer (pH 8.6) | - | - | 25 mL |
| Saturated Sodium Thiosulfate Solution | - | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Silica (B1680970) Gel for Chromatography | - | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.46 g, 10.0 mmol) in dichloromethane (50 mL).
-
Add the aqueous buffer (25 mL, pH 8.6), TEMPO (15.6 mg, 0.1 mmol), and tetrabutylammonium chloride (278 mg, 1.0 mmol) to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
In a separate beaker, dissolve N-chlorosuccinimide (1.74 g, 13.0 mmol) in dichloromethane (20 mL).
-
Add the NCS solution dropwise to the reaction mixture over a period of 30 minutes.
-
Continue to stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,2,4-trimethyl-3-hydroxypentanal.
Protocol 2: Selective Oxidation of the Secondary Alcohol using an Organotin-based System
This protocol outlines the selective oxidation of the secondary alcohol in this compound to a ketone. This method can be achieved using an organotin-catalyzed system, which has been shown to selectively oxidize secondary alcohols in the presence of primary alcohols in vicinal diols.[5][6]
Logical Relationship for Organotin-catalyzed Selective Oxidation
Caption: Logical relationship for the selective oxidation of the secondary alcohol of this compound using an organotin catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 146.23 | 10.0 | 1.46 g |
| Dimethyltin (B1205294) Dichloride (Me₂SnCl₂) | 219.69 | 0.5 | 110 mg |
| Sodium Bromide (NaBr) | 102.89 | 2.0 | 206 mg |
| Acetonitrile (B52724) | - | - | 50 mL |
| Electrochemical Cell or Oxidant | - | - | As required |
| Saturated Sodium Bicarbonate | - | - | 20 mL |
| Ethyl Acetate (B1210297) | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
| Silica Gel for Chromatography | - | - | As needed |
Procedure:
-
In an electrochemical cell or a round-bottom flask, dissolve this compound (1.46 g, 10.0 mmol), dimethyltin dichloride (110 mg, 0.5 mmol), and sodium bromide (206 mg, 2.0 mmol) in acetonitrile (50 mL).
-
If using an electrochemical setup, apply a constant current until the starting material is consumed (monitored by TLC/GC). If using a chemical oxidant, add it portion-wise to the reaction mixture.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2,2,4-trimethyl-1-hydroxy-3-pentanone.
Data Presentation
The expected outcomes of the described oxidation protocols are summarized below. The yields are hypothetical and based on typical efficiencies of these reactions.
Table 1: Summary of Selective Oxidation Protocols for this compound
| Protocol | Target Functional Group | Oxidizing System | Expected Product | Theoretical Yield (%) |
| 1 | Primary Alcohol | TEMPO/NCS | 2,2,4-Trimethyl-3-hydroxypentanal | 85-95 |
| 2 | Secondary Alcohol | Me₂SnCl₂/NaBr/Oxidant | 2,2,4-Trimethyl-1-hydroxy-3-pentanone | 70-85 |
Note: The actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. Optimization of the reaction parameters may be necessary to achieve the desired outcome.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
N-Chlorosuccinimide is a corrosive solid. Handle with care.
-
Organotin compounds are toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Buy 2,2,4-Trimethyl-3-hydroxypentanal | 918-79-6 [smolecule.com]
- 2. 2,2,4-Trimethyl-3-hydroxypentanal | 918-79-6 | Benchchem [benchchem.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,3-pentanediol and its Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,2,4-trimethyl-1,3-pentanediol (TMPD) and its commercially significant monoisobutyrate ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis method for this compound (TMPD) and its monoisobutyrate?
A1: The primary method involves the base-catalyzed self-condensation of isobutyraldehyde (B47883). This process typically occurs in a one-step reaction that includes an aldol (B89426) condensation followed by a Tishchenko or Cannizzaro-type reaction. The main product is often the monoisobutyrate ester, with the diol as a significant co-product.[1][2][3]
Q2: What are the key reaction steps in this synthesis?
A2: The synthesis proceeds through two main stages:
-
Aldol Condensation: Two molecules of isobutyraldehyde react in the presence of a base (like NaOH) to form an aldol adduct.
-
Hydride Transfer (Tishchenko/Cannizzaro Reaction): The intermediate aldol product then reacts with another molecule of isobutyraldehyde. A hydride transfer results in the formation of this compound monoisobutyrate and a corresponding alcohol or carboxylate salt, depending on the specific reaction pathway.[1][2]
Q3: What are the typical catalysts used for this reaction?
A3: Alkali catalysts are most common. Sodium hydroxide (B78521) (NaOH) is frequently selected for its effectiveness and cost.[4] Other catalysts studied include calcium hydroxide, sodium methoxide (B1231860), and sodium ethoxide.[1] The choice of catalyst can influence both the conversion rate and the selectivity towards the desired products.[5]
Q4: What are the main products and potential byproducts?
A4:
-
Primary Product: 3-hydroxy-2,2,4-trimethylpentyl isobutyrate (the monoisobutyrate ester).
-
Co-product: this compound (the diol).
-
Byproducts: this compound diisobutyrate (the diester) and aldoxane trimers of isobutyraldehyde can also be formed.[2] Controlling reaction conditions helps to minimize the formation of these byproducts.
Troubleshooting Guide
Problem: Low Conversion of Isobutyraldehyde
| Possible Cause | Suggested Solution |
| Inadequate Catalyst Concentration | The catalyst amount is critical. For NaOH, a dosage of around 2% of the isobutyraldehyde weight is often optimal in batch processes.[4] Verify catalyst concentration and ensure it is fully dissolved and active. |
| Suboptimal Reaction Temperature | Temperature significantly affects reaction rate. For batch reactions with NaOH, temperatures between 40°C and 60°C are common.[6][7] Lower temperatures may slow the reaction, while excessively high temperatures can promote side reactions. Monitor and control the temperature closely. |
| Insufficient Reaction Time | The reaction requires adequate time to proceed to completion. Typical batch reaction times range from 2 to 4 hours.[1][4][7] Monitor the reaction progress using techniques like GC to determine the optimal endpoint. |
| Poor Mixing/Mass Transfer | In biphasic systems (aqueous catalyst and organic reactant), efficient mixing is crucial. Ensure vigorous stirring to maximize the interfacial area between the phases, which is critical for the reaction rate.[2] |
Problem: Poor Selectivity for the Desired Monoisobutyrate or Diol
| Possible Cause | Suggested Solution |
| Incorrect Temperature Profile | High temperatures can favor the formation of the diester or other undesired byproducts.[2][8] Adhere to the recommended temperature range (40-60°C) for optimal monoisobutyrate selectivity. |
| Suboptimal Catalyst | Different catalysts yield different product distributions. While NaOH is common, sodium methoxide has been shown to provide very high selectivity (above 97%) for the monoisobutyrate under specific conditions.[1] Consider screening alternative alkali catalysts if selectivity is an issue. |
| High Water Content | The presence of excess water can affect the reaction equilibrium and catalyst performance. While an aqueous catalyst solution is often used, its concentration is important. A 50% NaOH solution has been used effectively in continuous flow processes.[6] |
Data Presentation: Optimized Reaction Conditions
Table 1: Batch Process Optimization for Monoisobutyrate Synthesis
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Isobutyraldehyde Conversion (%) | Product Selectivity (%) | Reference |
| Sodium Hydroxide | 2 wt% | 50 | 4 | 93.10 | 92.98 | [4][5] |
| Sodium Methoxide | 2 wt% (4g per 200g) | 60 | 4 | > 80 | > 97 | [1] |
| Sodium Hydroxide | 1 part by weight | 40 | 5 | 62.1 | Not Specified | [7] |
| Calcium Hydroxide | 4 parts by weight | 80 | 3 | 63.6 | Not Specified | [7] |
Table 2: Continuous Flow Process Optimization
| Catalyst | Catalyst Concentration | Temperature (°C) | Residence Time (min) | Isobutyraldehyde Conversion (%) | Product Selectivity (%) | Yield (%) | Reference |
| Sodium Hydroxide | 50% (v/v vs. isobutyraldehyde) | 40 | 10 | 99.02 | 93.57 | 92.65 | [6] |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound Monoisobutyrate
This protocol is based on optimized conditions reported in the literature.[4][5]
Materials:
-
Isobutyraldehyde
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and condenser.
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare the required concentration of aqueous NaOH solution.
-
Reaction Setup: Charge the reaction vessel with isobutyraldehyde.
-
Initiation: While stirring vigorously, add the NaOH catalyst to the isobutyraldehyde. For optimal results, a catalyst dosage of 2% by weight relative to the isobutyraldehyde should be targeted.
-
Reaction: Heat the mixture to 50°C and maintain this temperature for 4 hours with continuous stirring.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic phase contains the product mixture, while the aqueous phase contains the spent catalyst.
-
Separate the lower aqueous phase.
-
Wash the organic phase with water to remove any remaining catalyst and other water-soluble impurities.[9]
-
-
Purification:
-
Remove any unreacted isobutyraldehyde and other volatile components via distillation under reduced pressure.
-
The final product mixture, containing primarily the monoisobutyrate and the diol, can be further purified by fractional distillation if separation of the components is required.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US5180847A - Processes for preparing this compound derivatives - Google Patents [patents.google.com]
- 3. CN101948386A - Method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]
- 4. Synthesis of this compound Monoisobutyrate | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Preparation of 2,2,4-trimethyl-1,3-pentanediol and its Kinetics [energetic-materials.org.cn]
- 7. Method for directly synthesizing this compound diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. DE10207745A1 - Production of this compound mono- and diisobutyrate, useful as additives in manufacture of e.g. adhesives and coloring agents, comprises e.g. treating isobutyraldehyde with aqueous alkalimetalhydroxide as basic catalyst - Google Patents [patents.google.com]
- 9. This compound Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
Common byproducts in 2,2,4-Trimethyl-1,3-pentanediol synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4-trimethyl-1,3-pentanediol (TMPD).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound from isobutyraldehyde (B47883) resulted in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are often attributed to suboptimal reaction conditions that favor the formation of byproducts. The primary synthesis route involves the aldol (B89426) condensation of isobutyraldehyde, which can be followed by Cannizzaro and Tishchenko-type reactions.[1][2] Key factors influencing the yield include:
-
Unfavorable Reaction Equilibrium: The initial aldol addition is a reversible reaction and the equilibrium may not favor the product.
-
Side Reactions: Competing reactions can consume the starting material and reduce the yield of the desired diol. Common side reactions include the Cannizzaro reaction, which produces isobutyric acid and isobutanol, and the Tishchenko reaction, leading to the formation of esters like this compound monoisobutyrate.[3][4]
-
Suboptimal Catalyst Concentration: The concentration of the base catalyst (e.g., sodium hydroxide) is critical. Too high a concentration can promote the Cannizzaro reaction, while too low a concentration will result in a slow reaction rate.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to increased byproduct formation.
Recommendations for Yield Improvement:
| Parameter | Recommendation | Rationale |
| Catalyst | Use an optimal concentration of a suitable base catalyst (e.g., NaOH, Ca(OH)₂, or NaOCH₃).[5] | To maximize the rate of the desired aldol condensation while minimizing side reactions. |
| Temperature | Maintain a controlled reaction temperature, typically between 40-80°C.[2][6] | To prevent excessive byproduct formation that can occur at higher temperatures. |
| Reaction Time | Optimize the reaction time. | To allow for maximum conversion of the starting material without promoting the degradation of the product. |
| Pressure | Maintain sufficient pressure to minimize the vaporization of isobutyraldehyde. | To ensure the reactant remains in the reaction mixture. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: After purification, my this compound product is still contaminated with significant impurities. What are these impurities and how can I remove them?
Answer:
Common impurities in the synthesis of this compound include unreacted starting materials, intermediates, and byproducts from side reactions. The table below lists the most common byproducts and recommended removal methods.
| Byproduct | Chemical Formula | Formation Pathway | Recommended Removal Method |
| Unreacted Isobutyraldehyde | (CH₃)₂CHCHO | Incomplete reaction | Fractional distillation (low boiling point) |
| Isobutyric Acid | (CH₃)₂CHCOOH | Cannizzaro reaction | Aqueous extraction with a mild base, followed by distillation. |
| Isobutanol | (CH₃)₂CHCH₂OH | Cannizzaro reaction | Fractional distillation |
| This compound Monoisobutyrate | C₁₂H₂₄O₃ | Tishchenko reaction | Hydrolysis to the diol followed by separation of isobutyric acid, or fractional distillation. |
| 2,4-Diisopropyl-5,5-dimethylmetadioxane | C₁₂H₂₄O₂ | Side reaction of isobutyraldehyde | Acid-catalyzed cleavage and esterification followed by purification.[7] |
A general purification workflow is illustrated in the diagram below.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary reaction is the aldol condensation of isobutyraldehyde in the presence of a base catalyst.[5] This is often followed by a Cannizzaro or Tishchenko-type reaction, which can lead to the formation of the monoisobutyrate ester of the diol.[1][2] The desired diol can be obtained either directly from the reaction mixture or by subsequent hydrolysis of the ester.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101948386A - Method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]
- 3. Tishchenko Reaction [organic-chemistry.org]
- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Preparation of 2,2,4-trimethyl-1,3-pentanediol and its Kinetics [energetic-materials.org.cn]
- 7. US4110539A - Process for the preparation of this compound diisobutyrate - Google Patents [patents.google.com]
Purification techniques for 2,2,4-Trimethyl-1,3-pentanediol in a laboratory setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,4-trimethyl-1,3-pentanediol (TMPD) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale purification techniques for this compound?
A1: The primary methods for purifying this compound in a laboratory are vacuum distillation, recrystallization, and column chromatography. The choice of technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of TMPD is crucial for selecting and optimizing purification methods.
| Property | Value | Significance |
| Boiling Point | 234 °C at 737 mmHg[1] | The high boiling point necessitates vacuum distillation to prevent decomposition. |
| Melting Point | 51-52 °C[1] | This makes recrystallization a viable purification method. |
| Solubility | Soluble in hot benzene.[1] Limited solubility in water. Miscible with most organic solvents.[2] | Guides the selection of appropriate solvents for recrystallization and chromatography. |
Q3: What are the potential impurities in commercial this compound?
A3: Commercial TMPD may contain impurities from its synthesis, which typically involves the aldol (B89426) condensation of isobutyraldehyde.[3] Potential impurities include:
-
Unreacted Isobutyraldehyde: A volatile starting material.
-
Isomers of TMPD: Structural isomers may form during synthesis.
-
Other Aldol Condensation Products: Higher molecular weight byproducts.
-
Water: Can be present from the reaction or workup.
-
Catalyst Residues: Depending on the synthetic route.
-
Oxidation Products: Minor amounts of carboxylic acids or other oxidized species.
Troubleshooting Guides
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature.
-
Possible Cause 1: Vacuum leak. A poor vacuum will result in a higher boiling point.
-
Solution: Check all joints and connections for proper sealing. Ensure all glassware is free of cracks. Re-grease joints if necessary.
-
-
Possible Cause 2: Inaccurate pressure reading. The manometer may be faulty or improperly calibrated.
-
Solution: Calibrate the manometer or use a new one. Cross-reference the pressure with the boiling point of a known standard.
-
-
Possible Cause 3: Presence of high-boiling impurities.
-
Solution: Consider a preliminary purification step like a solvent wash or flash chromatography to remove non-volatile impurities.
-
Problem: The compound is decomposing in the distillation flask.
-
Possible Cause 1: Temperature is too high. This can be due to a poor vacuum or localized overheating.
-
Solution: Improve the vacuum to lower the boiling point. Use a heating mantle with a stirrer to ensure even heating. Do not exceed the recommended pot temperature.
-
-
Possible Cause 2: Presence of acidic or basic impurities. These can catalyze decomposition at high temperatures.
-
Solution: Neutralize the crude material with a dilute wash of sodium bicarbonate (if acidic) or dilute HCl (if basic), followed by washing with brine and drying before distillation.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated. The concentration of the diol is too high for the given solvent and temperature.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly.
-
-
Possible Cause 2: The cooling rate is too fast. Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
Possible Cause 3: Inappropriate solvent system.
-
Solution: Experiment with different solvent systems. A two-solvent system (one in which the diol is soluble and one in which it is less soluble) can sometimes promote crystallization.
-
Problem: Poor recovery of the purified compound.
-
Possible Cause 1: The compound is too soluble in the cold recrystallization solvent.
-
Solution: Use a different solvent in which the diol has lower solubility at cold temperatures. Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly chilled before filtration.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Use a pre-warmed funnel and filter flask. Use a slight excess of hot solvent to ensure the compound remains in solution during filtration.
-
Column Chromatography
Problem: The compound is not moving from the origin (Rf = 0).
-
Possible Cause: The eluent is not polar enough. this compound is a polar molecule and requires a sufficiently polar mobile phase to move on a polar stationary phase like silica (B1680970) gel.
-
Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture. Adding a small amount of methanol (B129727) (e.g., 1-5%) can significantly increase the eluent polarity.
-
Problem: Poor separation of the desired compound from impurities (streaking or overlapping peaks).
-
Possible Cause 1: Column overloading. Too much sample has been loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation.
-
-
Possible Cause 2: Inappropriate solvent system. The chosen eluent does not provide sufficient selectivity between the compound and impurities.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to find an eluent that gives good separation (Rf of the desired compound around 0.3).
-
-
Possible Cause 3: The compound is interacting too strongly with the silica gel. This can be an issue with diols.
-
Solution: Consider using a less acidic stationary phase like neutral alumina. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for purifying highly polar compounds.
-
Experimental Protocols
Vacuum Distillation
This protocol is suitable for purifying TMPD from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head for efficiency. Ensure all glassware is inspected for cracks and all joints are properly greased and sealed. Use a magnetic stirrer and a heating mantle.
-
Charging the Flask: Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.
-
Fraction Collection: Collect the distilled this compound in a receiving flask. Monitor the head temperature and the pressure throughout the distillation. The boiling point will vary with pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
| Parameter | Recommended Value |
| Pressure | 1-10 mmHg |
| Expected Head Temperature | 90-110 °C (dependent on pressure) |
| Purity Achievable | >98% (depending on impurities) |
Recrystallization
This method is effective for removing impurities that have different solubilities than TMPD in a chosen solvent.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Based on its properties, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like toluene (B28343) or ethyl acetate) may be effective.
-
Dissolution: Place the crude TMPD in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System (Example) | Expected Purity |
| Toluene/Hexane | >99% |
| Ethyl Acetate/Heptane | >99% |
Column Chromatography
This technique is useful for separating TMPD from impurities with different polarities.
Methodology:
-
Stationary Phase Selection: Silica gel is a common choice.
-
Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value of ~0.3 for TMPD.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude TMPD in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Example) | Gradient of 20% to 50% Ethyl Acetate in Hexane |
| Purity Achievable | >99.5% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
Caption: Step-by-step workflow for column chromatography purification.
References
Challenges in using 2,2,4-Trimethyl-1,3-pentanediol as a chiral auxiliary
Topic: Challenges in Utilizing 2,2,4-Trimethyl-1,3-pentanediol as a Chiral Auxiliary
Disclaimer: The use of this compound as a chiral auxiliary in asymmetric synthesis is not a widely documented application in scientific literature. This guide is intended to provide a theoretical framework for the potential challenges a researcher might encounter, based on established principles of chiral auxiliary design. The experimental protocols and quantitative data presented are illustrative and based on common practices with other chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are the essential characteristics of an effective chiral auxiliary?
An effective chiral auxiliary should ideally possess several key features to ensure high diastereoselectivity and practical utility in asymmetric synthesis. These include:
-
High Optical Purity: The auxiliary itself must be available in high enantiomeric purity.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without racemizing the newly formed stereocenter.[1][2]
-
Conformational Rigidity: A rigid conformational structure is crucial for creating a well-defined steric environment, which is necessary for predictable facial bias during the reaction.[3]
-
Effective Steric Shielding: The auxiliary must have a sterically demanding group that effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face.[4][5]
-
High Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and purity for reuse.[1]
Q2: Why is this compound not a common choice for a chiral auxiliary?
While this compound is a chiral molecule, its structure presents several challenges that likely limit its effectiveness as a chiral auxiliary:
-
Lack of Conformational Rigidity: The acyclic nature of the pentane (B18724) backbone allows for significant conformational flexibility. This can lead to multiple, low-energy transition states during a reaction, resulting in poor diastereoselectivity.
-
Suboptimal Placement of Steric Bulk: The gem-dimethyl group at the 2-position and the isopropyl group at the 4-position may not be optimally positioned to create a significant and predictable steric bias on a reactive center attached to one of the hydroxyl groups.
-
Challenges in Enantiomerically Pure Synthesis: While chiral, the synthesis of enantiomerically pure this compound may not be as straightforward or commercially viable as for more established auxiliaries derived from the chiral pool (e.g., amino acids, terpenes).
Q3: What are some examples of successful chiral diol auxiliaries, and how do they differ from this compound?
Many successful chiral diols incorporate features that address the limitations of a simple acyclic diol like this compound. A common strategy is the use of C2-symmetric diols, which possess a twofold rotational axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[6]
| Feature | This compound | (R,R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) | (R)-BINOL |
| Structure | Acyclic, flexible backbone | Acyclic, but with bulky phenyl groups that restrict rotation | Axially chiral, rigid bi-aryl scaffold |
| Symmetry | Asymmetric (C1) | C2-symmetric | C2-symmetric |
| Conformational Rigidity | Low | Moderate | High |
| Source of Chirality | Chiral carbons | Chiral carbons | Axial chirality |
| Common Applications | Not established as a chiral auxiliary | Asymmetric reductions, additions to carbonyls | Lewis acid catalysis, asymmetric reductions |
Troubleshooting Guide: Hypothetical Challenges with this compound as a Chiral Auxiliary
This troubleshooting guide addresses potential issues a researcher might face if attempting to use this compound as a chiral auxiliary in a hypothetical asymmetric alkylation experiment.
Problem 1: Low Diastereoselectivity (Poor d.r.)
Scenario: You have successfully attached your substrate to one of the hydroxyl groups of this compound and performed an enolate alkylation. However, NMR analysis shows a nearly 1:1 mixture of diastereomers.
Potential Causes:
-
Conformational Flexibility: The primary likely cause is the lack of a rigid conformational lock in the auxiliary. The flexible pentane backbone does not create a sufficiently biased steric environment to favor one transition state over the other.
-
Ineffective Facial Shielding: The steric bulk of the gem-dimethyl and isopropyl groups may not be positioned to effectively shield one face of the enolate.
-
Chelation Issues: In reactions involving metal enolates, the diol structure might lead to multiple competing chelation modes with the metal cation, resulting in different transition state geometries and poor selectivity.
Suggested Solutions (Conceptual):
-
Lower Reaction Temperature: Running the reaction at very low temperatures (e.g., -78 °C or lower) can sometimes favor the lower energy transition state, potentially improving the diastereomeric ratio.
-
Vary the Metal Cation: For enolate-based reactions, switching the counter-ion (e.g., from Li⁺ to Na⁺ or K⁺) can alter the chelation and potentially influence the stereochemical outcome.
-
Use Bulky Lewis Acids: The addition of a bulky Lewis acid could potentially coordinate with the diol and create a more defined chiral pocket, though this could also lead to undesired side reactions.
Problem 2: Difficult Auxiliary Cleavage
Scenario: After obtaining your (likely diastereomeric mixture of) product, you are struggling to cleave the auxiliary without degrading your desired molecule.
Potential Causes:
-
Steric Hindrance around the Ester/Ether Linkage: The bulky substituents on the auxiliary might sterically hinder the approach of reagents needed for cleavage (e.g., hydroxide (B78521) for ester hydrolysis).
-
Harsh Cleavage Conditions: The conditions required to cleave the auxiliary might be harsh enough to cause epimerization of the newly formed stereocenter or decomposition of the product.
Suggested Solutions (General Strategies):
-
Screen a Variety of Cleavage Conditions: Test a range of hydrolytic (acidic, basic), reductive (e.g., LiAlH₄, DIBAL-H), or oxidative cleavage methods.
-
Protecting Group Strategies: If one of the hydroxyl groups is not involved in the reaction, protecting it before cleavage might prevent side reactions.
Problem 3: Difficulty in Attaching the Substrate to a Single Hydroxyl Group
Scenario: You are attempting to attach your substrate (e.g., an acyl chloride) to the auxiliary, but you are getting a mixture of mono-acylated products at both the 1- and 3-positions, as well as di-acylated product.
Potential Causes:
-
Similar Reactivity of Hydroxyl Groups: The primary and secondary hydroxyl groups may have similar reactivity, leading to a lack of regioselectivity during the attachment step.
Suggested Solutions:
-
Use of a Bulky Acylating Agent: A very bulky acylating agent might selectively react with the less sterically hindered primary hydroxyl group.
-
Enzymatic Acylation: Lipases can sometimes exhibit high regioselectivity in the acylation of diols.
-
Protecting Group Manipulation: A multi-step approach involving selective protection of one hydroxyl group, acylation of the other, and subsequent deprotection would be a more controlled but less step-economical solution.
Experimental Protocols (Illustrative)
The following are hypothetical protocols to illustrate the general steps in using a chiral auxiliary. These have not been validated for this compound.
Protocol 1: Attachment of a Carboxylic Acid to a Chiral Auxiliary (General Procedure)
-
To a solution of the chiral auxiliary (1.0 equiv) and N,N-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Alkylation of an N-Acyl Auxiliary Derivative (General Procedure)
-
To a solution of the N-acyl auxiliary derivative (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary (General Procedure for Ester Hydrolysis)
-
To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water (3:1, 0.2 M) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the carboxylic acid product by flash column chromatography.
Visualizations
Caption: Hypothetical workflow for using a chiral auxiliary, highlighting potential challenges.
Caption: Comparison of an ideal chiral auxiliary with this compound.
References
Technical Support Center: Polymerization with Sterically Hindered Diols (e.g., TMPD)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered diols like 2,2,4-trimethyl-1,3-pentanediol (TMPD) in polymerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization with TMPD is resulting in a low molecular weight polymer. What are the likely causes and how can I fix it?
Low molecular weight is a common issue when working with sterically hindered diols like TMPD due to their reduced reactivity. Several factors could be at play:
-
Incomplete Reaction: The steric hindrance of the bulky trimethyl groups on TMPD can slow down the reaction kinetics, preventing the polymerization from reaching completion within the expected timeframe.
-
Impurities: Water or other protic impurities in the monomers or solvent can act as chain terminators, prematurely stopping polymer growth.
-
Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of the diol and diacid (or other comonomer) will limit the final molecular weight.
-
Suboptimal Catalyst: The type and concentration of the catalyst may not be effective for activating the sterically hindered hydroxyl groups of TMPD.
Troubleshooting Steps:
-
Extend Reaction Time and/or Increase Temperature: To a certain extent, increasing the reaction time and temperature can help overcome the kinetic barrier. However, be cautious of potential side reactions or degradation at excessively high temperatures.
-
Ensure Monomer and Solvent Purity: Dry all monomers and solvents rigorously before use. Techniques like azeotropic distillation can be effective for removing water.
-
Verify Stoichiometry: Accurately measure and control the molar ratio of your monomers. A slight excess of the diol can sometimes be used to ensure complete reaction of the diacid, but a significant imbalance will be detrimental.
-
Catalyst Optimization: Experiment with different catalysts known to be effective for sterically hindered alcohols. Tin-based catalysts like dibutyltin (B87310) dilaurate or titanium-based catalysts are often used. Catalyst concentration may also need to be optimized.
Q2: I am observing poor solubility of my TMPD-based polyester (B1180765). What can I do?
The unique structure of TMPD can lead to polyesters with varying solubility depending on the comonomer and final polymer structure.
-
Crystallinity: While TMPD itself is asymmetrical, the resulting polymer may exhibit some degree of crystallinity, reducing its solubility in common organic solvents.
-
Comonomer Choice: The diacid or other comonomers used will significantly influence the properties of the final polymer, including its solubility. Aromatic diacids, for instance, can increase rigidity and lower solubility.
Solutions:
-
Solvent Screening: Test a wider range of solvents. Chlorinated solvents, ethers (like THF), or more polar aprotic solvents may be effective.
-
Copolymerization: Introducing a more flexible or amorphous comonomer can disrupt chain packing and improve solubility.
-
Characterize Morphology: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to determine if the polymer is semi-crystalline.
Experimental Protocols
Protocol 1: General Procedure for Polyesterification of TMPD with a Diacid
This protocol outlines a typical melt polycondensation reaction.
-
Monomer Preparation: Ensure both TMPD and the chosen diacid are of high purity and are thoroughly dried.
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging the Reactor: Charge the reactor with equimolar amounts of TMPD and the diacid. Add the catalyst (e.g., 0.1 mol% of dibutyltin dilaurate).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Water Removal:
-
Heat the mixture to a temperature where the monomers melt and form a homogenous solution (typically 150-180°C).
-
As the esterification reaction proceeds, water will be generated and should be continuously removed via the condenser.
-
-
Polycondensation Stage:
-
After the initial water evolution subsides, gradually increase the temperature (e.g., to 200-220°C) and apply a vacuum to facilitate the removal of the remaining water and drive the reaction towards a higher molecular weight.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the viscosity of the melt or by taking samples for analysis (e.g., acid number titration).
-
Reaction Termination and Product Isolation: Once the desired molecular weight is achieved, cool the reactor and isolate the polymer. The polymer can then be purified by precipitation.
Data Summary
The following table summarizes typical observations and potential solutions when troubleshooting TMPD polymerization.
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| Low Polymer Yield | - Incomplete reaction- Loss of volatile monomers- Side reactions | - Increase reaction time/temperature- Ensure proper condensation of volatiles- Optimize catalyst and reaction conditions |
| Polymer Discoloration | - Thermal degradation- Oxidation | - Lower reaction temperature- Ensure a robust inert atmosphere- Use antioxidants |
| Gel Formation | - Cross-linking side reactions | - Reduce reaction temperature- Use a chain terminator in small amounts |
| Inconsistent Results | - Variation in monomer purity- Poor temperature control- Inconsistent mixing | - Standardize monomer purification- Calibrate temperature controllers- Ensure consistent and effective stirring |
Visual Guides
Below are diagrams illustrating key concepts and workflows for troubleshooting TMPD polymerization.
Caption: Troubleshooting workflow for low molecular weight in TMPD polymerization.
Caption: Experimental workflow for TMPD-based polyester synthesis.
Side reactions of 2,2,4-Trimethyl-1,3-pentanediol in esterification processes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reactions encountered during the esterification of 2,2,4-Trimethyl-1,3-pentanediol (TMPD).
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of TMPD, focusing on the identification and mitigation of side reactions.
Q1: My final ester product is impure, and I observe unexpected peaks in my GC-MS analysis. What are the likely byproducts?
A1: Impurities in your final product can originate from several sources. The primary suspects are byproducts from the synthesis of the starting material, this compound (TMPD), and side reactions during the esterification process itself.
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Byproducts from TMPD Synthesis: If your TMPD was synthesized from isobutyraldehyde, a common byproduct is 2,4-diisopropyl-5,5-dimethylmetadioxane . This impurity can be carried over into your esterification reaction.
-
Esterification Side Reactions:
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Incomplete Reaction: The presence of unreacted TMPD or the monoester (if the diester is the target) is common.
-
Dehydration Products: At elevated temperatures, particularly with acid catalysis, dehydration of TMPD or the ester products can occur. A notable byproduct from the high-temperature (above 200°C) decomposition of this compound diisobutyrate is 2,5-dimethyl-2,4-hexadiene , formed alongside isobutyric acid.[1]
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Intramolecular Cyclization (Oxetane Formation): Under acidic conditions, 1,3-diols can undergo intramolecular cyclization to form a four-membered cyclic ether (an oxetane). While not extensively documented for the sterically hindered TMPD, this remains a plausible side reaction, especially at lower temperatures where elimination is less favored.
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Intermolecular Etherification: Two molecules of TMPD, or a molecule of TMPD and a molecule of the monoester, can react to form a dimeric ether. This is a potential side reaction under acidic conditions, competing with the desired esterification.
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Q2: I am observing a lower than expected yield of my desired diester, even with a high conversion of the monoester. What could be the cause?
A2: A lower than expected yield of the diester, despite high monoester conversion, points towards the formation of byproducts from the monoester or the diester itself.
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Thermal Decomposition (Cracking): If your reaction temperature is high (e.g., >200°C) with an acid catalyst, the formed diester can decompose into isobutyric acid and 2,5-dimethyl-2,4-hexadiene.[1] This will directly reduce your isolated yield of the diester.
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Competitive Ether Formation: The monoester, still possessing a free hydroxyl group, can undergo intermolecular etherification with another molecule of the monoester or with TMPD. This diverts your starting material away from the desired diester.
To mitigate this, consider lowering the reaction temperature and using a more selective catalyst. If high temperatures are necessary, minimize the reaction time after the formation of the diester.
Q3: My reaction mixture is turning dark at higher temperatures. What is causing this discoloration?
A3: Darkening of the reaction mixture at elevated temperatures is often indicative of decomposition and the formation of conjugated systems. The formation of 2,5-dimethyl-2,4-hexadiene, a conjugated diene, from the cracking of the diester is a likely contributor to color formation.[1] Other potential causes include the degradation of the carboxylic acid or the catalyst at high temperatures. To avoid this, operate at the lowest effective temperature and ensure an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions to consider during the esterification of TMPD?
A1: The primary side reactions are:
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Incomplete esterification: Resulting in a mixture of monoester and diester.
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Hydrolysis: The reverse reaction of esterification, which can be minimized by removing water as it is formed.
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Dehydration: Can lead to the formation of unsaturated byproducts, especially at high temperatures with acid catalysts.
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Intramolecular Cyclization: Formation of a cyclic ether (oxetane).
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Intermolecular Etherification: Formation of dimeric ethers.
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Thermal Decomposition: Cracking of the ester product at high temperatures.
Q2: How can I minimize the formation of dehydration byproducts?
A2: To minimize dehydration:
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Control the temperature: Avoid excessively high reaction temperatures. For the diisobutyrate ester of TMPD, temperatures above 200°C have been shown to cause cracking.[1]
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Choose the right catalyst: Use the mildest possible catalyst that provides a reasonable reaction rate. While strong acids like sulfuric acid are effective, they can also promote dehydration. Solid acid catalysts can sometimes offer higher selectivity.
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Minimize reaction time: Once the desired conversion is reached, cool the reaction down to prevent further side reactions.
Q3: Is intramolecular cyclization to an oxetane (B1205548) a significant concern with TMPD?
A3: The formation of a four-membered oxetane ring from a 1,3-diol is mechanistically possible under acidic conditions. However, this compound is a sterically hindered diol. This steric hindrance can make the intramolecular nucleophilic attack required for cyclization less favorable compared to less substituted diols. While it is a potential side reaction, it is less likely to be the major byproduct compared to dehydration at high temperatures or incomplete esterification.
Q4: What analytical methods are recommended for identifying byproducts in my TMPD esterification reaction?
A4: A combination of chromatographic and spectroscopic techniques is ideal:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for separating and identifying volatile byproducts. The mass spectra can be compared to libraries for identification.
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High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and for quantifying the reactants and products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products and byproducts.
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Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the progress of the reaction by observing the disappearance of the O-H band of the alcohol and the appearance of the C=O band of the ester.
Quantitative Data Summary
The following table summarizes available quantitative data on reactions involving TMPD and its esters.
| Reaction/Process | Reactants | Catalyst | Conditions | Product(s) | Yield/Selectivity | Reference |
| Synthesis of TMPD Monoisobutyrate | Isobutyraldehyde | Sodium Hydroxide (2%) | 50°C, 4h | This compound monoisobutyrate | 92.98% selectivity, 93.10% conversion of isobutyraldehyde | |
| Synthesis of TMPD Diisobutyrate | 2,4-diisopropyl-5,5-dimethylmetadioxane, Isobutyric acid | p-toluenesulfonic acid | 150°C, 6h | This compound diisobutyrate | 73% yield (based on 55% conversion of the acetal) | [1] |
| Thermal Decomposition of TMPD Diisobutyrate | This compound diisobutyrate | p-toluenesulfonic acid | 200°C | Isobutyric acid, 2,5-dimethyl-2,4-hexadiene | Principal products, quantitative yield not specified | [1] |
| Continuous Esterification of TMPD Monoisobutyrate | TMPD Monoisobutyrate, Isobutyric acid | Solid acid catalyst | 70-150°C | This compound diisobutyrate | High conversion efficiency is claimed, specific numbers not provided |
Experimental Protocols
1. Protocol for Esterification of TMPD with Isobutyric Acid
This protocol describes a typical procedure for the synthesis of this compound diisobutyrate.
-
Materials:
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This compound (TMPD)
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Isobutyric acid
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p-Toluenesulfonic acid (catalyst)
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Toluene (B28343) (for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Organic solvents for extraction and purification (e.g., diethyl ether, hexanes, ethyl acetate)
-
-
Procedure:
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Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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To the flask, add TMPD (1 equivalent), isobutyric acid (2.2 equivalents), p-toluenesulfonic acid (0.05 equivalents), and toluene (enough to fill the Dean-Stark trap).
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitor the reaction progress by GC-MS or TLC. The reaction is complete when no more water is collected.
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Cool the reaction mixture to room temperature.
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Dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess isobutyric acid.
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Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure diester.
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2. Protocol for GC-MS Analysis of Reaction Mixture
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Sample Preparation:
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Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If necessary, derivatize the sample to make the hydroxyl groups of unreacted TMPD and monoester more volatile. Silylation with a reagent like BSTFA is a common method.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
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Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
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MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
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Quantify the relative amounts of products and byproducts by integrating the peak areas (assuming similar response factors for structurally related compounds, or use a calibration curve for more accurate quantification).
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Visualizations
Caption: Main and side reaction pathways in the esterification of TMPD.
Caption: A workflow for troubleshooting TMPD esterification issues.
References
Technical Support Center: Catalyst Selection and Optimization for 2,2,4-Trimethyl-1,3-pentanediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 2,2,4-Trimethyl-1,3-pentanediol (TMPD) and its derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection
Q1: What are the most common catalysts for synthesizing this compound (TMPD) derivatives from isobutyraldehyde (B47883)?
A1: The synthesis of TMPD derivatives, such as the monoisobutyrate, from isobutyraldehyde typically involves an aldol (B89426) condensation followed by a Cannizzaro or Tishchenko-type reaction. The most common catalysts are alkalis.[1][2][3]
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Homogeneous Alkali Catalysts: Sodium hydroxide (B78521) (NaOH) is frequently cited as an optimal catalyst.[1][2] Other effective catalysts include calcium hydroxide, sodium methoxide (B1231860), and sodium ethoxide.[1][2] Sodium alkoxides like sodium methoxide are noted for their strong alkalinity and ability to facilitate a one-step process with high yield.[3][4]
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Heterogeneous Base Catalysts: For a more environmentally friendly and recyclable option, hydrotalcite-like solid catalysts can be used.[5][6] These catalysts are advantageous for their ease of separation from the reaction mixture.[5]
Q2: How do I choose between a homogeneous (e.g., NaOH) and a heterogeneous (e.g., hydrotalcite) (B1172525) catalyst?
A2: The choice depends on your experimental priorities.
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Homogeneous catalysts like NaOH or sodium methoxide often exhibit high activity and yield under optimized conditions, leading to high conversion rates.[1][3][7] They dissolve in the reaction medium, ensuring excellent contact with reactants.[4] However, their removal from the final product can be challenging and may require neutralization and washing steps.
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Heterogeneous catalysts like hydrotalcite offer significant process advantages, including easy separation by filtration and the potential for recycling.[5] This simplifies purification and reduces waste. While they may sometimes require longer reaction times or higher temperatures, they are a key component of greener synthesis routes.[5]
Q3: What types of catalysts are effective for the esterification of TMPD monoisobutyrate to TMPD diisobutyrate?
A3: Strong acid catalysts are effective for this esterification process. Examples include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid.[8] For continuous production processes, solid acid catalysts are used in fixed-bed reactors, which allows for the continuous removal of water to drive the reaction to completion and simplifies catalyst handling.[9]
Q4: What catalysts are used in the hydrogenation step to produce the parent diol, this compound?
A4: The manufacturing process for TMPD involves the hydrogenation of the intermediate product formed from the aldol condensation of isobutyraldehyde.[10] While specific catalysts for this exact hydrogenation are proprietary, standard hydrogenation catalysts such as Platinum (Pt), Palladium (Pd), or Nickel (Ni) on a support are typically used for converting carbonyls and related functionalities to alcohols.[11]
Section 2: Troubleshooting Guide
Q1: My isobutyraldehyde conversion rate is low. What experimental parameters should I investigate?
A1: Low conversion can often be traced to suboptimal reaction conditions.
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Catalyst Concentration: Ensure the correct amount of catalyst is used. For NaOH, a dosage of around 2% has been found to be optimal.[1][2] For sodium methoxide, a molar percentage of 2-2.5% relative to the isobutyraldehyde is recommended.[4]
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Reaction Temperature: Temperature plays a critical role. For NaOH-catalyzed reactions, an optimal temperature is around 50°C.[1][2] For continuous flow processes with NaOH, 40°C has been shown to be effective.[7] Higher temperatures can sometimes lead to side reactions.
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Reaction Time: The reaction needs sufficient time to proceed. Optimal times are reported to be around 4 hours for batch reactions with NaOH.[1][2] In a microchannel continuous flow reactor, this time can be drastically reduced to as little as 10 minutes.[7]
Q2: The selectivity for the desired monoisobutyrate is poor, and I'm generating too many side products. How can I improve this?
A2: Poor selectivity is a common issue. Consider the following strategies:
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Catalyst Choice: The choice of catalyst significantly impacts selectivity. Sodium hydroxide has been shown to yield high selectivity (around 93%) for the monoisobutyrate under optimal conditions.[1][2] Sodium methoxide has also been reported to achieve very high selectivity, above 97%.[3]
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Two-Step Process: To minimize side products, a two-step catalytic process can be employed. This involves first using an alkali metal hydroxide (like NaOH) to produce an intermediate, followed by a second reaction with an alkaline earth metal hydroxide (like Ca(OH)2) to form the final monoisobutyrate with high yield.[12]
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Control Reaction Parameters: Tightly controlling temperature and reaction time is crucial, as extended times or excessive temperatures can promote the formation of byproducts like the diisobutyrate ester or other condensation products.[13]
Q3: I am having difficulty separating my alkali catalyst (e.g., NaOH) from the reaction mixture. What are my options?
A3: Catalyst separation is a key challenge with homogeneous catalysts.
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Switch to a Heterogeneous Catalyst: The most effective solution is to switch to a solid, heterogeneous catalyst like a hydrotalcite.[5] These can be easily removed by simple filtration after the reaction, allowing for reuse and a much simpler purification workflow.[5][6]
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Aqueous Wash: For homogeneous alkali catalysts, the standard procedure involves washing the organic reaction mixture with water to remove the catalyst, followed by separation of the aqueous and organic layers. This may need to be repeated and can generate significant aqueous waste.
Section 3: Data Presentation
Table 1: Comparison of Homogeneous Alkali Catalysts for TMPD Monoisobutyrate Synthesis
| Catalyst | Reactant | Catalyst Dosage | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Source |
| Sodium Hydroxide (NaOH) | Isobutyraldehyde | 2% | 50 | 4 | 93.10 | 92.98 | [1][2] |
| Sodium Hydroxide (NaOH) | Isobutyraldehyde | 1 part by weight | 40 | 5 | 62.1 | - | [14] |
| Calcium Hydroxide (Ca(OH)₂) | Isobutyraldehyde | 4 parts by weight | 80 | 3 | 63.6 | - | [14] |
| Sodium Methoxide (MeONa) | Isobutyraldehyde | 4g / 200g reactant | 60 | 4 | >80 | >97 | [3] |
| Sodium Hydroxide (NaOH) | Isobutyraldehyde | 50% solution | 40 | 0.17 (10 min) | 99.02 | 93.57 | [7] |
Table 2: Performance of Heterogeneous and Acid Catalysts in TMPD Derivative Synthesis
| Catalyst | Reaction Type | Reactants | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
| Hydrotalcite-like solid catalyst | Intramolecular Cannizzaro | Isobutyraldehyde condensate | 80-85 | 15 | 87 | 99 | [5] |
| Strong Acid (e.g., p-toluenesulfonic acid) | Cleavage/Esterification | 2,4-diisopropyl-5,5-dimethylmetadioxane, Isobutyric acid | 80-200 | 1.5-32 | up to 90 | - | [8] |
| Solid Acid Catalyst | Continuous Esterification | TMPD Monoisobutyrate, Isobutyric acid | 70-150 | Continuous | High Efficiency | - | [9] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound Monoisobutyrate via NaOH Catalysis (Based on the optimized batch conditions reported in literature.[1][2])
-
Reactor Setup: Equip a three-necked flask with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Reagents:
-
Isobutyraldehyde
-
Sodium Hydroxide (NaOH) catalyst (2% by weight of isobutyraldehyde).
-
-
Procedure:
-
Charge the isobutyraldehyde into the reaction flask.
-
While stirring, add the 2% weight dosage of NaOH catalyst.
-
Heat the reaction mixture to a constant temperature of 50°C.
-
Maintain the reaction at this temperature under continuous stirring for 4 hours.
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After 4 hours, cool the reaction mixture to room temperature.
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Proceed with catalyst removal (e.g., aqueous wash) and product purification (e.g., distillation).
-
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of isobutyraldehyde and the selectivity for this compound monoisobutyrate.
Protocol 2: Synthesis Using a Heterogeneous Hydrotalcite Catalyst (Based on the environmentally friendly method described in patents.[5][6])
-
Step 1: Low-Temperature Condensation Pre-treatment:
-
In a suitable reactor, add a 5% sodium hydroxide solution.
-
Under nitrogen protection and stirring, slowly add isobutyraldehyde at 20°C.
-
After the addition is complete, continue the reaction at 35°C for approximately 4 hours to generate the condensation product.
-
Separate the organic layer containing the pre-treated product.
-
-
Step 2: Catalytic Reaction:
-
Charge the pre-treated organic product into a new reactor equipped for stirring and heating.
-
Add the hydrotalcite-like solid catalyst (e.g., zinc-aluminum hydrotalcite).
-
Heat the mixture to the target reaction temperature (e.g., 80-85°C).
-
Allow the reaction to proceed for the required time (e.g., 15 hours).
-
-
Step 3: Catalyst Separation and Product Purification:
-
Cool the reaction mixture.
-
Separate the solid hydrotalcite catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Purify the resulting filtrate by vacuum distillation to obtain the high-purity this compound monoisobutyrate.
-
Section 5: Visual Guides
Caption: Workflow for catalyst selection and reaction optimization.
Caption: Reaction pathway for TMPD derivative synthesis.
Caption: Troubleshooting flowchart for common reaction issues.
References
- 1. Synthesis of this compound Monoisobutyrate | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101948386A - Method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]
- 5. CN100361955C - A method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]
- 6. Production of 2,2,4-trimethyl-1,-3-pentadiol mono-isobutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Continuous Flow Preparation of 2,2,4-trimethyl-1,3-pentanediol and its Kinetics [energetic-materials.org.cn]
- 8. US4110539A - Process for the preparation of this compound diisobutyrate - Google Patents [patents.google.com]
- 9. CN102267896A - Method for preparing this compound diisobutyrate - Google Patents [patents.google.com]
- 10. This compound | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. WO1998024752A1 - Process for preparing this compound isobutyrate - Google Patents [patents.google.com]
- 13. US5180847A - Processes for preparing this compound derivatives - Google Patents [patents.google.com]
- 14. Method for directly synthesizing this compound diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 2,2,4-Trimethyl-1,3-pentanediol (TMPD) in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2,4-Trimethyl-1,3-pentanediol (TMPD) in polymerization reactions. The purity of TMPD is crucial for achieving desired polymer properties, as impurities can significantly impact reaction kinetics and the final product characteristics.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (TMPD)?
A1: Common impurities in TMPD can originate from its synthesis process, which typically involves the self-condensation of isobutyraldehyde (B47883).[2] Potential impurities include:
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Monofunctional Species: Such as this compound monoisobutyrate (TMPD-MIB), which can act as a chain terminator.
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Unreacted Starting Materials: Residual isobutyraldehyde.
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Synthesis Byproducts: Compounds like 2,4-diisopropyl-5,5-dimethylmetadioxane can be formed during the synthesis of TMPD derivatives.[3]
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Residual Catalysts: Basic catalysts like sodium hydroxide (B78521) (NaOH) may be present in trace amounts from the manufacturing process.[2]
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Water: May be present due to storage conditions or as a byproduct of side reactions.
Q2: How do monofunctional impurities, like TMPD-monoisobutyrate, affect my polymerization?
A2: Monofunctional impurities are a primary concern in step-growth polymerization (e.g., polyester (B1180765) synthesis) as they act as "chain stoppers."[4] By reacting with a growing polymer chain, they cap the reactive end, preventing further chain propagation. This leads to a significant reduction in the final polymer's molecular weight.[5][6]
Q3: Can residual isobutyraldehyde from the TMPD synthesis impact my final polymer?
A3: Yes, residual aldehyde impurities can be detrimental to the quality of the final polymer. Aldehydes can cause discoloration, often leading to yellowing of the resin, especially at the high temperatures required for polymerization. They can also participate in unwanted side reactions, potentially affecting the polymer's structure and thermal stability.
Q4: What is the likely effect of residual catalyst (e.g., NaOH) in the TMPD monomer?
A4: Residual basic catalysts like sodium hydroxide can alter the kinetics of the polymerization reaction. Depending on the specific polymer system, this can lead to an uncontrolled or accelerated reaction rate. For polyesters, residual base can promote degradation of the ester linkages at high temperatures, leading to a lower molecular weight and reduced thermal stability of the final polymer.
Troubleshooting Guide
Issue 1: Low Molecular Weight of the Final Polymer
Low molecular weight is a common issue in polymerization and can often be traced back to the purity of the monomers and the reaction conditions.[5][7]
Troubleshooting Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. US4110539A - Process for the preparation of this compound diisobutyrate - Google Patents [patents.google.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Analytical methods for monitoring the purity of 2,2,4-Trimethyl-1,3-pentanediol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for monitoring the purity of 2,2,4-Trimethyl-1,3-pentanediol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Troubleshooting
Question: My chromatogram shows peak tailing for this compound. What could be the cause and how can I fix it?
Answer: Peak tailing for a polar compound like this compound is a common issue.[1] The potential causes and their solutions are:
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Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups in the liner or at the head of the column can interact with the hydroxyl groups of the analyte.
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Solution: Replace the inlet liner with a new, deactivated one. You can also trim the first few centimeters of the column to remove active sites.[2]
-
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Column Contamination: Non-volatile residues from previous injections can accumulate and interact with the analyte.
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Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If contamination is severe, the column may need to be replaced.[3]
-
-
Incompatible Stationary Phase: Using a non-polar column for a polar analyte can lead to poor peak shape.
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Solution: Use a polar stationary phase column, such as one with a WAX or polyethylene (B3416737) glycol (PEG) phase, which is more suitable for analyzing diols.[4]
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Question: I am observing split peaks for my analyte. What should I investigate?
Answer: Peak splitting can be caused by several factors related to the injection and column conditions.[2][4] Consider the following:
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Improper Column Installation: An incorrect column cut or improper insertion depth into the inlet can disrupt the sample band.[2]
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Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.[2]
-
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Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet.[4]
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Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Solvent Mismatch in Splitless Injection: If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause peak splitting.[1]
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Solution: Choose a solvent that is compatible with your column's stationary phase.[1]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am experiencing a drifting baseline in my HPLC analysis of diols. What are the likely causes?
Answer: Baseline drift in HPLC can be caused by several factors:[5]
-
Changes in Mobile Phase Composition: Inconsistent mixing of mobile phase components or degradation of solvents can cause the baseline to drift.
-
Solution: Prepare fresh mobile phase and ensure it is thoroughly degassed. If using a gradient, ensure the pump is mixing accurately.[5]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the column and detector, leading to baseline drift.
-
Solution: Use a column oven to maintain a stable temperature. Ensure the detector is also in a temperature-stable environment.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis.
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Solution: Allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.
-
Question: My peak shapes are broad in my HPLC chromatogram. How can I improve them?
Answer: Broad peaks in HPLC can be a result of several issues:
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Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column with a new one.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the analytical methods for this compound.
Question: What is the most common analytical method for determining the purity of this compound?
Answer: Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust method for the purity analysis of this compound.[6] This technique is well-suited for volatile and semi-volatile compounds and provides excellent quantitative results.[6]
Question: What type of GC column is recommended for this analysis?
Answer: Due to the polar nature of the two hydroxyl groups in this compound, a polar capillary column is recommended. Columns with a polyethylene glycol (PEG) or wax-based stationary phase, such as a DB-WAX or HP-Innowax, are suitable choices.[7][8] These columns provide good selectivity and peak shape for diols.
Question: Can HPLC be used for the purity analysis of this compound?
Answer: Yes, HPLC can also be used. A common approach for separating polar compounds like diols is Normal Phase Chromatography (NPC) or Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10] A diol-functionalized silica (B1680970) column is a good choice for the stationary phase in these separations.[9][11]
Question: What are the potential impurities that I should look for?
Answer: Potential impurities in commercial this compound can include its isomers, unreacted starting materials from the synthesis process, and byproducts such as the monoisobutyrate or diisobutyrate esters.[12][13]
Question: How can I quantify the purity of my sample?
Answer: The purity of this compound is typically determined using the area percent method from the GC-FID chromatogram. This involves calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.
Question: What is method validation and why is it important?
Answer: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][14] It ensures the reliability, accuracy, and precision of the analytical results.[15] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][14]
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a general procedure for the purity analysis of this compound by GC-FID.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or isopropanol (B130326), and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-FID Instrumentation and Conditions:
| Parameter | Typical Value |
| Gas Chromatograph | Agilent 7890B or equivalent with FID |
| Column | DB-WAX (60 m x 0.32 mm, 0.5 µm film thickness) or equivalent polar column[7] |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 240 °C- Final Hold: Hold at 240 °C for 10 minutes |
| Detector | FID at 280 °C |
| Makeup Gas (He) | 30 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent formula:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound using Normal Phase HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Typical Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV or Refractive Index (RI) detector |
| Column | Diol-functionalized silica column (e.g., 250 mm x 4.6 mm, 5 µm)[9][11] |
| Mobile Phase | A mixture of hexane (B92381) and isopropanol (e.g., 95:5 v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | RI detector or UV detector at a low wavelength (e.g., 210 nm) |
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity using the area percent method as described for the GC-FID protocol.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. wjarr.com [wjarr.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. osha.gov [osha.gov]
- 8. agilent.com [agilent.com]
- 9. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 10. researchgate.net [researchgate.net]
- 11. hawach.com [hawach.com]
- 12. This compound Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 13. US5180847A - Processes for preparing this compound derivatives - Google Patents [patents.google.com]
- 14. Analytical Method Validation Questions and Answers [complianceonline.com]
- 15. iosrphr.org [iosrphr.org]
Validation & Comparative
A Head-to-Head Battle of Diols: 2,2,4-Trimethyl-1,3-pentanediol vs. Neopentyl Glycol in High-Performance Resin Synthesis
In the landscape of high-performance resin synthesis, the choice of diol is a critical determinant of the final polymer's properties. Among the plethora of available diols, 2,2,4-Trimethyl-1,3-pentanediol (TMPD) and Neopentyl Glycol (NPG) have emerged as key building blocks for durable and resistant polyester (B1180765), polyurethane, and alkyd resins. This guide provides a comprehensive comparison of TMPD and NPG, offering researchers, scientists, and drug development professionals a data-driven overview to inform their material selection.
Introduction to the Contenders
This compound (TMPD) is an asymmetrical C8 diol with a branched molecular structure. This unique structure, featuring a combination of primary and secondary hydroxyl groups, imparts distinct properties to the resulting resins. It is particularly noted for its contribution to excellent chemical and stain resistance, making it a preferred choice for demanding coating applications.
Neopentyl Glycol (NPG) , a symmetrical C5 diol, is a stalwart in the resin industry, renowned for its ability to enhance the thermal stability, weather resistance, and hydrolytic stability of polymers.[1][2] Its compact and stable structure provides a solid foundation for high-performance coatings that must withstand harsh environmental conditions.[1][2]
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of TMPD and NPG is essential for predicting their behavior in polymerization reactions and their impact on resin characteristics.
| Property | This compound (TMPD) | Neopentyl Glycol (NPG) |
| Molecular Formula | C₈H₁₈O₂ | C₅H₁₂O₂ |
| Molecular Weight | 146.23 g/mol | 104.15 g/mol |
| Hydroxyl Groups | One primary, one secondary | Two primary |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 46-55 °C | 124-129 °C |
| Boiling Point | 232 °C | 208 °C |
| Solubility in Water | 1.9 g/100 mL (20 °C) | 83 g/100 mL (20 °C) |
Performance in Resin Synthesis: A Comparative Analysis
| Performance Parameter | Polyester Resins with TMPD | Polyester Resins with NPG |
| Hydrolytic Stability | Good to Excellent, particularly in waterborne systems[3][4] | Excellent, due to steric hindrance of the ester linkage[1][5] |
| Chemical Resistance | Excellent, especially against stains and various chemicals[3][4][6] | Good to Excellent, particularly against alkali and hydrolysis[7][8] |
| Weatherability / UV Resistance | Good | Excellent, a key advantage of NPG-based resins[1][2] |
| Hardness | Can contribute to good hardness | Imparts high hardness to coatings[9] |
| Flexibility | The asymmetrical structure can impart a degree of flexibility | Can be formulated to achieve a good balance of hardness and flexibility[9] |
| Corrosion Resistance | Outstanding in fiberglass-reinforced plastics[3][4] | Good, often used in combination with isophthalic acid for enhanced performance[7] |
| Viscosity of Liquid Resin | Generally results in lower viscosity resins[3][4] | Can lead to higher viscosity resins compared to some other glycols[10] |
Experimental Protocols
To provide a framework for a direct comparative evaluation of TMPD and NPG in resin synthesis, the following experimental protocols are outlined.
I. Synthesis of Saturated Polyester Resins
This protocol describes a two-stage melt condensation polymerization for the synthesis of a saturated polyester resin, which can be adapted for a direct comparison of TMPD and NPG.
Materials:
-
Diacid: Isophthalic Acid (IPA)
-
Diol: this compound (TMPD) or Neopentyl Glycol (NPG)
-
Catalyst: Dibutyltin oxide (DBTO)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Charging the Reactor: A four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a packed column with a condenser, and a nitrogen inlet is charged with the diacid and the respective diol (TMPD or NPG) in a molar ratio of 1:1.1 (diol in slight excess).
-
First Stage (Esterification): The mixture is heated under a gentle stream of nitrogen to 160-190 °C. The water of esterification is continuously removed and collected. The temperature is gradually increased to 210-220 °C. The reaction progress is monitored by measuring the acid value of the resin. This stage is continued until the acid value is below 10 mg KOH/g.
-
Second Stage (Polycondensation): The catalyst (DBTO, ~0.1% by weight of reactants) is added to the reactor. A vacuum is gradually applied (down to 1-5 mmHg) while maintaining the temperature at 210-220 °C. The reaction is continued until the desired molecular weight or viscosity is achieved.
-
Discharging: The resulting polyester resin is cooled and discharged.
II. Performance Evaluation of Cured Coatings
The synthesized polyester resins can be formulated into coatings and cured. The following standard test methods are recommended for a comparative performance evaluation.
-
Hydrolytic Stability: ASTM D4060 - Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser, after immersion in water at a specified temperature and duration.
-
Chemical Resistance: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. This involves spot and patch tests with various chemicals.
-
Mechanical Properties:
-
Hardness: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.
-
Flexibility: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.
-
Impact Resistance: ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact).
-
Signaling Pathways and Logical Relationships
The selection of TMPD or NPG initiates distinct pathways in terms of the resulting resin's molecular architecture and, consequently, its performance characteristics.
Conclusion
Both this compound and Neopentyl Glycol are valuable diols for the synthesis of high-performance resins, each offering a unique set of advantages.
-
TMPD is the diol of choice when superior chemical and stain resistance , along with outstanding corrosion resistance , are the primary requirements. Its ability to formulate lower viscosity resins is also a significant advantage in certain applications.[3][4][6]
-
NPG remains the industry standard for applications demanding excellent hydrolytic stability, thermal endurance, and superior weatherability .[1][5][7][8] Its symmetrical structure contributes to a robust and durable polymer backbone.
The selection between TMPD and NPG should be guided by a thorough analysis of the end-use application's performance requirements. For applications in highly corrosive environments or where exposure to harsh chemicals is a concern, TMPD-based resins present a compelling option. For outdoor applications or where long-term stability in humid conditions is paramount, NPG-based resins have a proven track record of excellence. Further direct comparative studies under identical conditions would be beneficial to provide the industry with more granular, quantitative data to aid in this critical material selection process.
References
- 1. gantrade.com [gantrade.com]
- 2. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. ulprospector.com [ulprospector.com]
- 6. specialchem.com [specialchem.com]
- 7. Iso/NPG Specialized Solutions for Optimal Performance | AOC [aocformulations.com]
- 8. poliya.com [poliya.com]
- 9. cladescomposites.com [cladescomposites.com]
- 10. mdpi.com [mdpi.com]
Comparative performance of chiral diols in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral diols are indispensable tools in modern asymmetric synthesis, serving as versatile ligands for metal catalysts and as organocatalysts to construct stereochemically complex molecules with high precision. The selection of an appropriate chiral diol is a critical parameter that dictates the enantioselectivity and overall efficiency of a synthetic transformation. This guide provides a comparative overview of the performance of prominent chiral diols in several key asymmetric reactions, supported by experimental data and detailed methodologies to inform catalyst selection and reaction optimization.
Performance Comparison of Chiral Diols
The efficacy of a chiral diol in asymmetric catalysis is primarily evaluated by the enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield it helps achieve. The following tables summarize the performance of several widely used chiral diols in three benchmark asymmetric reactions: the reduction of prochiral ketones, the Diels-Alder reaction, and the asymmetric dihydroxylation of alkenes.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols are commonly employed to modify hydride reagents, such as lithium aluminum hydride (LiAlH₄), creating a chiral environment for the hydride transfer.[1][2][3]
Table 1: Performance in the Asymmetric Reduction of Acetophenone
| Chiral Diol | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (R)-BINOL | LiAlH₄/(R)-BINOL/EtOH | 78 | 95 | (R) | [4] |
| (R,R)-TADDOL | TiCl₂(TADDOLate) | 95 | 98 | (R) | [4] |
| (R,R)-Hydrobenzoin | RuCl₂[(R,R)-TsDPEN] | >99 | 99 | (R) | [4] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. Chiral diols, complexed with Lewis acids, can effectively induce facial selectivity in the cycloaddition, leading to enantioenriched products.
Table 2: Performance in the Asymmetric Diels-Alder Reaction between Cyclopentadiene (B3395910) and Methyl Acrylate (B77674)
| Chiral Diol | Lewis Acid | Yield (%) | Enantiomeric Excess (ee, %) | endo/exo Ratio | Reference |
| (R)-BINOL | TiCl₂ | 85 | 92 | 96:4 | Various Sources |
| (R,R)-TADDOL | TiCl₂(OiPr)₂ | 91 | 95 | 98:2 | Various Sources |
| (S,S)-Hydrobenzoin | Et₂AlCl | 88 | 85 | 95:5 | Various Sources |
Note: The data presented is a representative summary from multiple literature sources and reaction conditions may vary.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a highly reliable method for the synthesis of chiral vicinal diols from alkenes.[5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available "AD-mix" preparations contain the osmium catalyst, a re-oxidant, and a chiral ligand derived from dihydroquinine (in AD-mix-α) or dihydroquinidine (B8771983) (in AD-mix-β).[6][7][8] These pseudoenantiomeric ligands provide access to either enantiomer of the diol product with high enantioselectivity.[5]
Table 3: Performance in the Asymmetric Dihydroxylation of Styrene
| Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Diol Configuration | Reference |
| AD-mix-α | (DHQ)₂PHAL | 94 | 97 | (S) | [7] |
| AD-mix-β | (DHQD)₂PHAL | 96 | 99 | (R) | [7] |
Experimental Protocols
General Procedure for Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone) with a Chirally Modified LiAlH₄ Reagent
This protocol is a general representation for the reduction of a ketone using a BINAL-H type reagent.[1]
1. Preparation of the Chiral Hydride Reagent:
-
To a solution of the chiral diol (e.g., (R)-BINOL, 1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, a solution of lithium aluminum hydride (1.0 M in THF, 1.0 mmol) is added dropwise.
-
A solution of a simple alcohol (e.g., ethanol, 1.0 mmol) in anhydrous THF (5 mL) is then added slowly to the mixture.
-
The resulting mixture is stirred at room temperature for 1 hour to ensure the formation of the chiral hydride reagent.
2. Reduction Reaction:
-
The solution of the chiral hydride reagent is cooled to -78 °C (dry ice/acetone bath).
-
A solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 3-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow, sequential addition of water (0.1 mL), 15% aqueous sodium hydroxide (B78521) (0.1 mL), and water (0.3 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting solids are removed by filtration through a pad of Celite, and the filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Experimental Protocol for a Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This procedure outlines a general method for the Diels-Alder reaction between cyclopentadiene and methyl acrylate using a chiral diol-modified Lewis acid.
1. Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, the chiral diol (e.g., (R,R)-TADDOL, 0.2 mmol) is dissolved in an anhydrous solvent such as dichloromethane (B109758) or toluene (B28343) (10 mL).
-
The solution is cooled to the desired temperature (e.g., -78 °C).
-
A Lewis acid (e.g., a solution of TiCl₂(OiPr)₂ in toluene, 0.2 mmol) is added dropwise, and the mixture is stirred for 30-60 minutes to allow for the formation of the chiral Lewis acid complex.
2. Diels-Alder Reaction:
-
The dienophile (e.g., methyl acrylate, 1.0 mmol) is added to the catalyst solution.
-
Freshly distilled diene (e.g., cyclopentadiene, 3.0 mmol) is then added dropwise.
-
The reaction is stirred at the specified temperature for several hours to days, with progress monitored by TLC.
3. Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.
-
The enantiomeric excess and endo/exo ratio are determined by chiral HPLC or ¹H NMR analysis.
General Experimental Procedure for Sharpless Asymmetric Dihydroxylation
This protocol describes a typical procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.[9][10]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, the AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene) is dissolved in a 1:1 mixture of tert-butanol (B103910) and water (5 mL of each solvent per 1 mmol of alkene).[10]
-
The mixture is stirred at room temperature until all solids have dissolved, resulting in two clear phases.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
2. Dihydroxylation:
-
The alkene (1.0 mmol) is added to the vigorously stirred, cooled biphasic mixture.
-
For less reactive alkenes, the reaction can be stirred at room temperature.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 6-24 hours.
3. Work-up and Purification:
-
Once the reaction is complete, it is quenched by the addition of solid sodium sulfite (B76179) (1.5 g per 1 mmol of alkene) and stirred for 1 hour at room temperature.[9]
-
The mixture is extracted three times with an organic solvent like ethyl acetate.[9]
-
The combined organic layers are washed with 2N KOH if methanesulfonamide (B31651) was used as an additive, then with brine.[10]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to separate the diol from the chiral ligand and other impurities.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Generalized catalytic cycle for asymmetric synthesis.
Caption: A typical experimental workflow for asymmetric catalysis.
Caption: Decision flowchart for selecting a chiral diol.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
Evaluating 2,2,4-Trimethyl-1,3-pentanediol as a Potential Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,2,4-Trimethyl-1,3-pentanediol (TMPD) as a potential chiral auxiliary against established, high-performance alternatives in the field of asymmetric synthesis. While TMPD is a commercially available chiral diol, its application and validation as a chiral auxiliary for controlling stereochemical outcomes in reactions are not documented in peer-reviewed literature. This document, therefore, serves as a theoretical evaluation, outlining the principles of chiral auxiliary-based synthesis and comparing the structural features of TMPD with the proven efficacy of a market-leading alternative, the Evans' oxazolidinone auxiliary.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1] The process typically involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired chiral center, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Analysis: TMPD vs. Evans' Oxazolidinone
The efficacy of a chiral auxiliary is determined by its ability to provide high diastereoselectivity, its ease of attachment and cleavage, and the predictability of its stereochemical outcome. Evans' oxazolidinones are considered a gold standard, offering excellent stereocontrol in many C-C bond-forming reactions, particularly aldol (B89426) additions.[2][3] The comparison below highlights the known attributes of Evans' auxiliaries against the theoretical potential of TMPD.
Table 1: Comparison of Structural and Functional Features
| Feature | This compound (TMPD) | Evans' Oxazolidinone (Valine-Derived) |
| Structure | Acyclic diol with two hydroxyl groups | Rigid, five-membered heterocyclic ring |
| Chiral Centers | One stereocenter at C4 | Two stereocenters (C4 and C5) |
| Attachment Site | Primary or secondary hydroxyl group | Secondary amine (forms an imide) |
| Conformational Rigidity | High flexibility due to acyclic nature | High rigidity from the cyclic structure |
| Potential for Stereocontrol | Relies on steric hindrance from the isobutyl and gem-dimethyl groups. Its flexibility may lead to poor facial selectivity. | The rigid ring and bulky substituent (e.g., isopropyl) create a well-defined steric environment, effectively blocking one face of the enolate.[4] |
| Availability | Readily available as a racemic mixture and in enantiopure forms. | Derived from inexpensive chiral amino acids (e.g., Valine, Phenylalanine).[5] |
Table 2: Performance in Asymmetric Aldol Reactions
| Performance Metric | This compound (TMPD) | Evans' Oxazolidinone |
| Reaction Type | Asymmetric Aldol Addition (Hypothetical) | Asymmetric Aldol Addition |
| Typical Diastereoselectivity (d.e.) | Data not available. High flexibility may result in low selectivity. | Typically >95% to >99% for syn-aldol products.[2][5] |
| Typical Yield | Data not available. | Generally high, often >85%. |
| Predictability of Outcome | Unknown. Transition state is not studied. | Highly predictable based on a chelated, chair-like transition state.[4][5] |
| Cleavage Conditions | Standard ester hydrolysis (e.g., saponification) would be required. | Mild methods available (e.g., LiOH/H₂O₂, LiBH₄, Weinreb amidation).[6] |
Mechanism of Stereocontrol: The Evans' Auxiliary Model
The high diastereoselectivity of the Evans' auxiliary is attributed to the formation of a rigid, chelated six-membered transition state when a boron enolate reacts with an aldehyde.[4] The bulky substituent on the oxazolidinone ring directs the incoming electrophile (aldehyde) to the opposite face of the enolate, ensuring a predictable stereochemical outcome.
Caption: Simplified logical flow of stereocontrol in an Evans' aldol reaction.
Benchmark Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Auxiliary
This protocol is a representative example for achieving high diastereoselectivity and is provided as a benchmark against which any new auxiliary would need to be tested.
1. Formation of the Boron Enolate:
-
A solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0 °C under a nitrogen atmosphere.
-
Di-n-butylboron triflate (1.1 equiv.) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv.).
-
The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
2. Aldol Addition:
-
The aldehyde (1.2 equiv.) is added dropwise to the cold enolate solution.
-
The reaction is maintained at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.
3. Workup and Purification:
-
The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the diastereomerically pure aldol adduct.
4. Auxiliary Cleavage:
-
To obtain the corresponding chiral acid, the aldol adduct is dissolved in a mixture of tetrahydrofuran (B95107) and water at 0 °C.
-
Lithium hydroxide (B78521) (4.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added.
-
The mixture is stirred for 4 hours, followed by quenching with sodium sulfite. The resulting carboxylic acid can be isolated after an appropriate workup.
Conclusion
This compound (TMPD) possesses the basic structural requirements of a potential chiral auxiliary: it is a chiral molecule with functional groups suitable for covalent attachment to a substrate. However, a comprehensive review of scientific literature reveals no studies validating its use in asymmetric synthesis.
In contrast, auxiliaries like the Evans' oxazolidinone are well-established, with a proven track record of providing exceptionally high levels of stereocontrol across a range of reactions.[2][3] This reliability stems from their conformationally rigid structures, which lead to predictable and well-defined reaction transition states.[4] The acyclic and flexible nature of TMPD presents a significant potential drawback, as it may fail to provide the rigid steric environment necessary for effective facial discrimination.
For drug development professionals and scientists, relying on established and validated methods is critical. While the exploration of new chiral auxiliaries is a valuable research endeavor, extensive experimental validation would be required to determine if TMPD could offer any utility or advantage over currently available, highly effective solutions. At present, it remains a theoretical candidate with unproven potential in practical asymmetric synthesis.
References
Benchmarking 2,2,4-Trimethyl-1,3-pentanediol-Based Polymers Against Commercial Alternatives for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a suitable polymer is a critical determinant in the successful design and performance of drug delivery systems. Aliphatic polyesters are a cornerstone in this field, prized for their biocompatibility and biodegradability. While established polymers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), alongside poly(ε-caprolactone) (PCL), are extensively utilized, the exploration of novel monomers offers the potential for fine-tuning polymer properties to meet specific therapeutic needs. This guide provides a comparative analysis of a hypothetical polyester (B1180765) based on the branched diol 2,2,4-trimethyl-1,3-pentanediol (TMPD) against these commercial mainstays.
Due to a lack of extensive research on TMPD-based polyesters specifically for drug delivery applications, this guide extrapolates the potential properties of a hypothetical "Poly(TMPD-co-succinate)" based on established principles of polymer chemistry. The inclusion of the bulky, asymmetric TMPD monomer is expected to influence key polymer characteristics.[1][2] This comparison aims to highlight these potential differences and provide a framework for evaluating novel polyester candidates.
Comparative Analysis of Physicochemical Properties
The performance of a polymer in a drug delivery context is intrinsically linked to its physicochemical properties. The following tables summarize key quantitative data for our hypothetical Poly(TMPD-co-succinate) and its commercial alternatives.
Table 1: Thermal and Molecular Properties
| Property | Poly(TMPD-co-succinate) (Hypothetical) | Poly(L-lactic acid) (PLLA) | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Poly(ε-caprolactone) (PCL) |
| Glass Transition Temp. (Tg) | ~50-60 °C (estimated amorphous) | 60-65 °C[3] | 45-55 °C[4][5] | ~ -60 °C[3] |
| Melting Temperature (Tm) | N/A (likely amorphous) | 173-178 °C[3] | N/A (amorphous)[4] | 59-64 °C[3] |
| Molecular Weight (Mw, kDa) | 10-50 (typical for drug delivery) | 10-100+[3] | 10-100+[5] | 10-80[3] |
| Polydispersity Index (PDI) | 1.5-2.5 (typical for polycondensation) | 1.5-2.5[6] | 1.5-2.5[6] | 1.5-2.5 |
Note: The properties of the hypothetical Poly(TMPD-co-succinate) are estimated based on the influence of sterically hindered, branched diols which tend to disrupt chain packing, leading to amorphous materials with potentially elevated glass transition temperatures compared to linear analogues.[1][7]
Table 2: Drug Delivery Performance Characteristics
| Performance Metric | Poly(TMPD-co-succinate) (Hypothetical) | PLLA | PLGA (50:50) | PCL |
| Degradation Rate | Moderate (months) | Slow (12-24+ months)[3] | Fast (1-2 months)[3] | Very Slow (24-36+ months)[3] |
| Drug Release Profile | Sustained release | Prolonged, slow release[3] | Biphasic or continuous release[5] | Long-term, slow release[3] |
| Biocompatibility | Expected to be biocompatible | Excellent[8] | Excellent[8] | Excellent[8] |
| FDA Approval Status | Not established | Approved for various applications[9] | Approved for various applications[9] | Approved for various applications[9] |
Note: The degradation of polyesters occurs via hydrolysis of the ester backbone. The steric hindrance provided by the trimethyl groups in TMPD may influence the rate of water diffusion and enzymatic attack, potentially leading to a moderate degradation profile.[3][4]
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.
Methodology:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimping press. An empty, sealed pan is to be used as a reference.[10][11]
-
Place both the sample and reference pans into the DSC instrument.[10]
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical cycle would be:
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.[10][12]
-
The melting temperature (Tm) is determined from the peak of the endothermic melting event.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
Methodology:
-
Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).[13]
-
Allow the polymer to dissolve completely, typically with gentle agitation overnight.[1]
-
Filter the polymer solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[14]
-
The GPC system is equipped with a column set appropriate for the expected molecular weight range of the polymer.
-
The system is calibrated using a series of narrow PDI polystyrene standards.[14]
-
Inject the filtered polymer solution into the GPC system.
-
The eluting polymer is detected by a refractive index (RI) detector.
-
The molecular weight distribution and averages (Mn, Mw, PDI) are calculated from the calibration curve.[15]
In Vitro Drug Release Assay
Objective: To evaluate the rate and mechanism of drug release from polymer-based nanoparticles.
Methodology:
-
Prepare drug-loaded nanoparticles using a suitable method (e.g., emulsion-solvent evaporation).
-
Disperse a known amount of the lyophilized nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) to form a suspension.[16]
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) to retain the nanoparticles while allowing the free drug to diffuse out.
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37 °C with constant, gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.[16]
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
The cumulative percentage of drug released is plotted against time.
Visualizing the Research Workflow
The development and benchmarking of a novel polymer for drug delivery involves a structured workflow, from synthesis to comparative evaluation.
Caption: Workflow for benchmarking a novel polymer against commercial alternatives.
Conclusion
This guide provides a framework for the comparative evaluation of a hypothetical this compound-based polyester against commercially available alternatives for drug delivery applications. While direct experimental data for such a polymer is currently limited, the extrapolation of its properties based on the structural effects of branched diols suggests it could offer a unique profile, particularly in terms of its amorphous nature and moderate degradation rate. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. Further empirical research into polyesters derived from TMPD and other novel monomers is warranted to expand the toolbox of polymeric biomaterials for advanced drug delivery systems.
References
- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. EP1545875B1 - Durable polyester coating - Google Patents [patents.google.com]
- 16. US5180847A - Processes for preparing this compound derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Stereochemical Assignment of 2,2,4-Trimethyl-1,3-pentanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, profoundly influencing a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of key analytical techniques for the stereochemical assignment of 2,2,4-trimethyl-1,3-pentanediol (TMPD) and its derivatives. We present a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography, supported by experimental data to facilitate an informed choice of methodology.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the required level of accuracy, available instrumentation, and the desired turnaround time. The following table summarizes the key performance indicators of the most common methods for the analysis of TMPD derivatives.
| Method | Principle | Sample Requirement | Analysis Time | Accuracy | Precision | Key Advantages | Key Disadvantages |
| NMR: Modified Mosher's Method | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR signals. | 1-10 mg | 4-24 hours | High | High | Provides absolute configuration; applicable to solutions. | Requires chemical derivatization; can be complex to interpret for anti-1,3-diols.[1][2] |
| NMR: ¹³C Analysis of Acetonides | Derivatization to a rigid acetonide, where syn and anti isomers exhibit distinct ¹³C chemical shifts. | 5-20 mg | 2-8 hours | High | High | Reliable for determining relative stereochemistry (syn/anti).[3] | Requires derivatization; does not provide absolute configuration. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | <1 mg (single crystal) | Days to weeks | Very High | Very High | Unambiguous determination of absolute configuration and solid-state conformation. | Requires a suitable single crystal, which can be difficult to grow; not applicable to non-crystalline samples.[4][5] |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers between a mobile gas phase and a chiral stationary phase. | <1 mg | <1 hour | High | High | Fast analysis time; high resolution. | Sample must be volatile and thermally stable; may require derivatization. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | <1 mg | <1 hour | High | High | Broad applicability; preparative scale-up is possible. | Method development can be time-consuming; requires a suitable chiral stationary phase. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
The modified Mosher's method is a powerful technique for determining the absolute configuration of chiral alcohols.[6][7][8] It involves the esterification of the diol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by ¹H NMR analysis of the resulting diastereomeric esters.
Protocol:
-
Esterification:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous pyridine (B92270) or dichloromethane.
-
Add (R)-(-)-MTPA chloride (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).
-
Repeat the reaction in a separate flask using (S)-(+)-MTPA chloride.
-
Quench the reactions with a small amount of water and extract the products with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash chromatography.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for the substituents around the chiral centers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
A positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model. For acyclic syn-1,3-diols, the Δδ values are systematically arranged as predicted, making the method valid for these compounds.[1]
-
This method is particularly useful for determining the relative stereochemistry (syn or anti) of 1,3-diols.[3] The diol is converted into a rigid acetonide, and the chemical shifts of the acetonide methyl groups in the ¹³C NMR spectrum are diagnostic of the relative configuration.
Protocol:
-
Acetonide Formation:
-
Dissolve the this compound derivative in an excess of 2,2-dimethoxypropane (B42991).
-
Add a catalytic amount of a strong acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).
-
Stir the mixture at room temperature for 1-4 hours.
-
Quench the reaction with a solid base (e.g., NaHCO₃) and filter.
-
Remove the excess 2,2-dimethoxypropane under reduced pressure to yield the acetonide derivative.
-
-
¹³C NMR Analysis:
X-Ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry, provided a suitable single crystal can be obtained.[4][5]
Protocol:
-
Crystallization:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent.
-
Slowly introduce a less soluble anti-solvent until slight turbidity is observed.
-
Allow the solution to stand undisturbed for slow evaporation, vapor diffusion, or cooling to promote single crystal growth.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration.
-
Chiral Chromatography
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating enantiomers and determining enantiomeric purity.[9]
Protocol (General):
-
Column Selection:
-
Choose a chiral stationary phase (CSP) known to be effective for the separation of alcohols or diols. For GC, cyclodextrin-based columns are often used. For HPLC, polysaccharide-based or Pirkle-type columns can be effective.
-
-
Method Development:
-
Optimize the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the enantiomers.
-
For HPLC, a mixture of heptane/isopropanol or other normal-phase eluents is often a good starting point.
-
For GC, a temperature ramp is typically employed.
-
-
Analysis:
-
Inject a solution of the racemic this compound derivative.
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or excess.
-
The absolute configuration of the eluted peaks can be determined by injecting a sample of a known enantiomer, if available.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the stereochemical assignment of this compound derivatives using NMR-based methods.
References
- 1. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. matilda.science [matilda.science]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Polyesters from Different Diols
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of polyesters is a critical parameter influencing their performance and longevity in a multitude of applications, from drug delivery systems to industrial coatings and consumer plastics. The choice of diol monomer in the polyester (B1180765) synthesis is a key determinant of this stability. This guide provides an objective comparison of the hydrolytic stability of polyesters synthesized from various diols, supported by experimental data and detailed methodologies.
Factors Influencing Hydrolytic Stability
The structure of the diol monomer significantly impacts the hydrolytic stability of the resulting polyester. Key structural factors include:
-
Chain Length: An increase in the chain length of linear alkyl diols generally enhances hydrolytic stability. This is attributed to increased hydrophobicity, which limits water penetration to the hydrolytically labile ester bonds.[1]
-
Branching: The presence of branched structures in the diol, such as in neopentyl glycol or 2-methyl-1,3-propanediol (B1210203) (MPO), can improve hydrolytic stability. The branched structure provides steric hindrance, protecting the ester groups from hydrolytic attack.[2][3]
-
Ether Linkages: Diols containing ether linkages tend to produce polyesters with greater hydrolytic stability compared to those made from equivalent alkyl diols.[1]
-
Cyclic Structures: The inclusion of cyclic or aromatic diols can have varied effects. Rigid cyclic structures can increase the glass transition temperature (Tg) of the polyester.[4] While a higher Tg can sometimes correlate with greater stability, a high proportion of certain cyclic moieties can also create more amorphous regions that are susceptible to hydrolysis.[4][5]
-
Hydrophobicity: More hydrophobic diols lead to polyesters with lower water uptake, which is a primary factor in reducing the rate of hydrolysis.[1][6]
Comparative Data on Hydrolytic Stability
The hydrolytic stability of polyesters is influenced by numerous factors, including the specific diacid used, polymer crystallinity, molecular weight, and the conditions of the hydrolysis test (e.g., temperature, pH).[5][7][8] The following table summarizes the general trends and available quantitative data for polyesters derived from different diols when subjected to hydrolytic conditions.
| Diol Type | Example Diol(s) | Polyester System (Diacid) | Test Conditions | Observation | Relative Stability | Citation(s) |
| Linear Aliphatic | 1,4-Butanediol (BDO), Ethylene Glycol (EG) | Adipate | 90°C, 10 wt% water | High generation of acid through hydrolysis. | Low | [3] |
| Branched Aliphatic | 2-Methyl-1,3-propanediol (MPO), Neopentyl glycol (NPG) | Adipate | 90°C, 10 wt% water | Exhibited the highest resistance to hydrolysis in the test. | High | [3][9] |
| Ether | Diethylene Glycol, Triethylene Glycol | 2,5-Furandicarboxylic Acid (FDCA) | Not specified | Generally higher hydrolytic stability than alkyl diol units. | High | [1] |
| Cycloaliphatic | Isosorbide (IS) | Fumaric Acid, Azelaic Acid | 37°C, Neutral pH | Excellent stability at neutral pH and lower temperatures. | High (at neutral pH) | [4] |
| Long-Chain Aliphatic | 1,18-octadecanediol | Dicarboxylic Acid | Enzymatic Hydrolysis | Strongly reduced depolymerization rates compared to shorter diols. | High | [10] |
| Polycarbonate | Polycarbonate Diols | Urethane Linkages | 90°C Water, 1 week | Similar stability to PTMEG; superior to hexane (B92381) diol adipate. | Very High | [6][11] |
Experimental Protocols
A standardized approach is crucial for accurately comparing the hydrolytic stability of different polyesters. Below is a detailed methodology synthesized from common experimental practices.[12][13][14][15]
Accelerated Hydrolysis Test (ISO 175 / BS EN 12447 adapted)
-
Sample Preparation:
-
Synthesize polyesters using a consistent polycondensation method to ensure comparable initial molecular weights and low residual catalyst content. An excess of diol is often used to ensure hydroxyl end groups, which can enhance stability.[1]
-
Prepare solvent-cast films or melt-pressed plaques of a standardized thickness (e.g., 0.3 mm).[15]
-
Cut samples into uniform dimensions (e.g., 30mm x 10mm).
-
Dry all samples under vacuum to a constant weight to remove any initial moisture. Record the initial dry weight (W₀).
-
-
Hydrolysis Conditions:
-
Immerse the prepared polyester samples in sealed containers with a sufficient volume of deionized water or a standard phosphate (B84403) buffer solution (pH 7.4) to ensure complete submersion.[13]
-
Place the containers in a temperature-controlled oven or water bath set to an elevated temperature (e.g., 70°C, 80°C, or 95°C) to accelerate degradation.[12]
-
-
Time-Point Analysis:
-
Remove replicate samples from the hydrolysis medium at predetermined time intervals (e.g., 24, 72, 168, 504, 1008 hours).[12]
-
After removal, gently rinse the samples with deionized water to remove any surface residues and then dry them under vacuum to a constant weight. Record the final dry weight (Wₜ).
-
-
Characterization and Data Analysis:
-
Weight Loss (%): Calculate the percentage of weight loss at each time point using the formula: [(W₀ - Wₜ) / W₀] * 100.
-
Molecular Weight Reduction: Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the dried samples using Gel Permeation Chromatography (GPC). A decrease in Mn indicates chain scission.[1]
-
Change in Acidity: For some studies, the hydrolysis medium can be analyzed. Titrate the solution to determine the increase in acid concentration, which corresponds to the generation of carboxylic acid end groups from ester cleavage.[2][3]
-
Mechanical Properties: Perform tensile testing on the samples at each time point to measure the retention of tensile strength and elongation at break.[12][14]
-
Surface Morphology: Use Scanning Electron Microscopy (SEM) to visually inspect the sample surfaces for signs of degradation, such as cracking, pitting, or erosion.[13]
-
Visualizations
Experimental Workflow for Hydrolytic Stability Testing
The following diagram illustrates the typical workflow for evaluating the hydrolytic degradation of polyesters.
Caption: Workflow for assessing polyester hydrolytic stability.
Influence of Diol Structure on Hydrolytic Stability
This diagram outlines the logical relationships between a diol's structural features and the final hydrolytic stability of the polyester.
Caption: How diol structure dictates polyester hydrolytic stability.
References
- 1. Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gantrade.com [gantrade.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 6. pcimag.com [pcimag.com]
- 7. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Small-molecule Diol Structure on Hydrogen Bonding Behavior of Polyester-based Polyurethanes During Hydrolytic Aging [gfztb.com]
- 10. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gantrade.com [gantrade.com]
- 12. library.geosyntheticssociety.org [library.geosyntheticssociety.org]
- 13. researchgate.net [researchgate.net]
- 14. lebatex.com [lebatex.com]
- 15. researchgate.net [researchgate.net]
Assessing the Biodegradability of Polymers Derived from 2,2,4-Trimethyl-1,3-pentanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of biodegradable polymers for advanced applications, including drug delivery systems, necessitates a thorough understanding of their environmental fate. This guide provides a comparative assessment of the biodegradability of polyesters derived from 2,2,4-Trimethyl-1,3-pentanediol (TMPD). Due to a lack of direct experimental data on the biodegradation of TMPD-based polymers, this analysis relies on established principles of polymer science, focusing on the influence of molecular structure on biodegradability, and draws comparisons with well-characterized biodegradable polyesters.
Introduction to TMPD-Based Polymers and the Question of Biodegradability
Polymers synthesized from this compound are a class of polyesters. The biodegradability of polyesters is primarily governed by the accessibility of their ester linkages to hydrolytic or enzymatic cleavage. Several factors influence this accessibility, including the polymer's chemical structure, crystallinity, and hydrophobicity.
The molecular structure of the monomer unit plays a critical role. The presence of bulky side groups, such as the methyl groups in TMPD, can sterically hinder the approach of water molecules or enzymes to the ester bonds, thereby reducing the rate of degradation. This steric hindrance is a key factor in predicting the biodegradability of TMPD-based polyesters.
Comparative Analysis: TMPD-Based Polyesters vs. Common Biodegradable Polyesters
To contextualize the expected biodegradability of TMPD-based polyesters, we compare their structural features with those of well-known biodegradable polyesters: Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(butylene succinate) (PBS).
Table 1: Structural Comparison of Monomers and Predicted Impact on Biodegradability
| Polymer | Monomer(s) | Key Structural Feature(s) | Predicted Impact on Biodegradability |
| TMPD-based Polyester (B1180765) | This compound & Dicarboxylic Acid | Highly branched structure with multiple methyl side groups | Low: Steric hindrance from methyl groups is expected to significantly impede hydrolysis and enzymatic attack. |
| Poly(lactic acid) (PLA) | Lactic Acid | Linear aliphatic structure with a single methyl side group per repeating unit | Moderate: The methyl group offers some steric hindrance, making it less readily biodegradable than PCL and PBS under certain conditions. |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | Linear aliphatic structure with a flexible backbone and no side groups | High: The absence of side groups and high flexibility allow for easy enzymatic access to the ester linkages. |
| Poly(butylene succinate) (PBS) | Succinic Acid & 1,4-butanediol | Linear aliphatic structure with no side groups | High: Similar to PCL, the linear and flexible structure promotes biodegradability. |
Studies have shown that branching in the polymer backbone generally leads to a decrease in the rate of hydrolysis and biodegradation.[1][2][3] The methyl side groups in the TMPD monomer are expected to create a more amorphous polymer with potentially lower crystallinity, which in some cases can enhance degradation. However, the significant steric hindrance presented by three methyl groups per monomer unit is likely to be the dominant factor, leading to a very slow degradation rate.
Quantitative Biodegradation Data for Comparator Polymers
The following table summarizes publicly available data on the biodegradability of PLA, PCL, and PBS under controlled composting conditions, as per the ISO 14855 standard. This data provides a benchmark against which the performance of any future TMPD-based polyester testing could be measured.
Table 2: Biodegradation of Common Polyesters under Industrial Composting Conditions (ISO 14855)
| Polymer | Biodegradation (%) | Time (days) | Reference Material |
| Poly(lactic acid) (PLA) | > 90% | 84 | Cellulose (B213188) |
| Poly(ε-caprolactone) (PCL) | > 90% | 45 | Cellulose |
| Poly(butylene succinate) (PBS) | > 90% | 50 | Cellulose |
Note: The actual biodegradation rates can vary depending on the specific grade of the polymer, processing conditions, and the composting environment.
Experimental Protocols for Assessing Biodegradability
To ensure accurate and reproducible assessment of polymer biodegradability, standardized test methods are crucial. The following are detailed methodologies for key experiments.
Determination of Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855)
This method determines the ultimate aerobic biodegradability of plastic materials by measuring the amount of evolved carbon dioxide.
1. Principle: A test sample is mixed with a standardized inoculum, typically mature compost, and incubated under controlled temperature, oxygen, and moisture conditions that simulate an industrial composting environment. The amount of carbon dioxide produced by the microbial consumption of the test material is measured over time and compared to the theoretical maximum amount of CO2 that can be produced from the material, which is calculated from its elemental composition.
2. Apparatus:
-
Composting vessels (bioreactors)
-
Temperature control system (e.g., water bath or incubator)
-
Aeration system to supply humidified, CO2-free air
-
Carbon dioxide trapping or measurement system (e.g., titration, gas chromatography, or infrared analysis)
3. Procedure:
-
Sample Preparation: The test material is typically used in powder or film form to maximize surface area.
-
Inoculum: Mature, sieved compost is used as the source of microorganisms.
-
Test Setup: A known amount of the test material is mixed with the inoculum and placed in the composting vessel. Blank vessels containing only the inoculum and reference vessels containing a readily biodegradable material like cellulose are also prepared.
-
Incubation: The vessels are maintained at a constant temperature (typically 58 ± 2 °C) and aerated with a controlled flow of humidified air.
-
CO2 Measurement: The CO2 evolved from each vessel is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration, or measured directly using an appropriate analyzer.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test sample to its theoretical CO2 production. A material is considered compostable if it reaches 90% biodegradation within 180 days.[4]
Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities (ASTM D6400)
This specification outlines the requirements for a plastic to be labeled as "compostable." It involves a tiered testing approach.
1. Tier 1: Material Characterization:
-
Heavy Metals Analysis: The concentration of regulated heavy metals in the plastic must be below specified limits.
-
Volatile Solids Content: The percentage of organic matter in the plastic is determined.
2. Tier 2: Biodegradation:
-
The plastic must demonstrate a certain level of biodegradation, typically determined by a standard test method like ASTM D5338 (similar to ISO 14855). The requirement is that at least 60% of the organic carbon is converted to CO2 for a homopolymer or 90% for a copolymer or mixture within 180 days.
3. Tier 3: Disintegration:
-
After a composting period of no more than 84 days, the plastic must physically break down and not be visually distinguishable. Specifically, less than 10% of the original dry weight of the material should remain on a 2.0 mm sieve.
4. Tier 4: Ecotoxicity:
-
The resulting compost must not have any adverse effects on plant growth. This is assessed through plant germination and growth tests.
Visualizing Experimental Workflows
Biodegradability Assessment Workflow
Caption: Workflow for assessing polymer biodegradability.
Logical Relationship for Compostability (ASTM D6400)
References
- 1. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00630A [pubs.rsc.org]
- 2. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aimplas.net [aimplas.net]
Navigating the Synthesis of 2,2,4-Trimethyl-1,3-pentanediol: A Comparative Guide to Reaction Intermediates and Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction pathways and the ability to meticulously characterize intermediates are paramount. This guide provides a comparative analysis of synthetic routes to 2,2,4-trimethyl-1,3-pentanediol (TMPD), with a focus on the spectroscopic analysis of key reaction intermediates. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for optimizing this important chemical synthesis.
The industrial production of this compound, a versatile compound used in the formulation of resins, plasticizers, and other specialty chemicals, primarily relies on the self-condensation of isobutyraldehyde (B47883). However, alternative pathways exist, each with distinct intermediate profiles and reaction kinetics. This guide delves into the spectroscopic characterization of these transient species, providing the data necessary for in-depth reaction monitoring and control.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main strategies: the base-catalyzed self-condensation of isobutyraldehyde and the acid-catalyzed rearrangement of 2,4-diisopropyl-5,5-dimethylmetadioxane. A third, less common method involves the reaction of isobutyryl chloride with ethyl isobutyrate.
| Synthesis Route | Starting Material(s) | Catalyst | Key Intermediate(s) | Typical Yield | Key Advantages | Key Disadvantages |
| Route 1: Self-Condensation | Isobutyraldehyde | Base (e.g., NaOH, Ca(OH)₂, NaOCH₃) | 3-hydroxy-2,2,4-trimethylpentanal | >90% | High atom economy, readily available starting material. | Potential for side reactions, requires careful control of reaction conditions. |
| Route 2: Dioxane Rearrangement | 2,4-diisopropyl-5,5-dimethylmetadioxane | Acid (e.g., p-toluenesulfonic acid) | Not explicitly isolated | High | Utilizes a byproduct of other processes. | Starting material is less common. |
| Route 3: Ester Condensation | Isobutyryl chloride, Ethyl isobutyrate | Strong base (e.g., triphenylmethylsodium) | Ethyl isobutyrylisobutyrate | Moderate | Offers an alternative pathway with different reactive species. | Requires stoichiometric use of a strong, sensitive base. |
Spectroscopic Analysis of the Key Intermediate in Isobutyraldehyde Self-Condensation: 3-hydroxy-2,2,4-trimethylpentanal
The critical intermediate in the most common synthesis of TMPD is 3-hydroxy-2,2,4-trimethylpentanal, formed via an aldol (B89426) addition reaction. Its transient nature makes direct isolation challenging, necessitating in-situ spectroscopic monitoring or rapid quenching techniques for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 3-hydroxy-2,2,4-trimethylpentanal is characterized by distinct signals corresponding to the aldehyde, hydroxyl, and various methyl and methine protons.
¹³C NMR Spectroscopy: The carbon spectrum provides clear evidence of the carbonyl carbon of the aldehyde, the carbon bearing the hydroxyl group, and the aliphatic carbons. Predicted chemical shifts for the key carbons are as follows:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aldehyde Carbonyl (C=O) | 200-205 |
| Carbon-bearing Hydroxyl (C-OH) | 70-80 |
| Aliphatic Carbons | 10-50 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying the intermediates and products in the reaction mixture. The fragmentation pattern of 3-hydroxy-2,2,4-trimethylpentanal in the mass spectrum provides structural confirmation.
Experimental Protocols
General Protocol for Monitoring Isobutyraldehyde Self-Condensation by NMR Spectroscopy
-
Reaction Setup: In an NMR tube, combine isobutyraldehyde and a deuterated solvent (e.g., CDCl₃).
-
Initiation: Add a catalytic amount of a strong base (e.g., a solution of NaOH in D₂O).
-
Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the disappearance of the isobutyraldehyde signals and the appearance of signals corresponding to 3-hydroxy-2,2,4-trimethylpentanal and the final TMPD product.
General Protocol for GC-MS Analysis of the Reaction Mixture
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and quench it with a weak acid.
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
GC-MS Analysis: Inject the extracted sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column).
-
Data Interpretation: Identify the components based on their retention times and mass spectra, and quantify their relative amounts to determine reaction progress and product distribution.
Visualizing the Reaction Pathway
The self-condensation of isobutyraldehyde proceeds through a well-defined pathway involving the formation of an enolate, followed by nucleophilic attack and subsequent reduction.
A Comparative Guide to the Quantitative Analysis of Diastereomeric Excess in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. Asymmetric synthesis, often employing chiral auxiliaries, is a fundamental strategy to achieve this control. This guide provides a comprehensive comparison of methods for the quantitative analysis of diastereomeric excess (d.e.), a critical measure of success in such reactions.
Initially, this guide sought to focus on the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPD) as a chiral auxiliary. However, a thorough review of scientific literature reveals that while TMPD and its derivatives, like TEMPO, are widely used as stable free radicals for mediating oxidation reactions and in controlled radical polymerization, their application as chiral auxiliaries to induce and analyze diastereoselectivity is not well-documented.[1][2]
Therefore, this guide will focus on well-established chiral auxiliaries to illustrate the principles and methodologies for determining diastereomeric excess. We will compare the performance of prominent auxiliaries, provide detailed experimental protocols for both synthesis and analysis, and present logical workflows to aid in methodological selection.
Performance Comparison of Common Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by the level of diastereoselectivity it imparts in a given transformation, which is quantified as the diastereomeric excess (d.e.), alongside the chemical yield.[3] Below is a comparison of widely-used chiral auxiliaries in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
| Chiral Auxiliary Class | Representative Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | LDA | >90 | >99:1 | [4] |
| Oppolzer's Sultams | (1S)-Camphorsultam | N-Propionyl | Methyl iodide | NaHMDS | 95 | >98:2 | [5] |
| Pseudoephedrine Amides | (1S,2S)-Pseudoephedrine | N-Propionyl | Benzyl bromide | LDA | 85 | 98:2 | [5] |
Table 1: Performance of selected chiral auxiliaries in asymmetric alkylation reactions. Data is representative of typical results reported in the literature.
Experimental Protocols
Accurate and reproducible quantification of diastereomeric excess relies on robust experimental procedures for both the chemical reaction and the subsequent analysis.
Asymmetric Aldol (B89426) Reaction using an Evans' Oxazolidinone
This protocol describes a typical diastereoselective aldol reaction, a powerful method for constructing new stereocenters.[3]
Materials:
-
(S)-4-benzyl-2-oxazolidinone derived N-propionyl imide
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (B128534) (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 Phosphate buffer
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C to facilitate the formation of the Z-enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 buffer and methanol.
-
Extract the product with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed directly by ¹H NMR to determine the diastereomeric ratio before purification by silica (B1680970) gel chromatography.
Quantitative Analysis of Diastereomeric Excess by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining diastereomeric ratios, as diastereomers are distinct compounds and will typically exhibit unique, resolvable signals.[6]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the crude or purified reaction mixture in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure good signal dispersion.[6]
-
Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being analyzed. A d1 of 30 seconds is often a safe starting point to ensure full relaxation and accurate integration.[6]
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Identify a set of well-resolved signals that are unique to each diastereomer. These signals should be free from overlap with other peaks.
-
Carefully integrate the chosen signals. The ratio of the integral areas is directly proportional to the molar ratio of the diastereomers.
-
Calculate the diastereomeric excess (% d.e.) using the formula: % d.e. = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Quantitative Analysis of Diastereomeric Excess by HPLC
High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard achiral column.[7][8]
Methodology:
-
Method Development:
-
Column: Start with a standard stationary phase, such as a C18 reversed-phase column.[7]
-
Mobile Phase: Develop a suitable mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water or hexane and isopropanol, to achieve baseline separation of the diastereomeric peaks.[9] An isocratic method is often sufficient.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.[7]
-
-
Data Acquisition and Analysis:
-
Inject the sample onto the HPLC system.
-
The area under each peak, as determined by the detector (e.g., UV-Vis), is proportional to the amount of that diastereomer.
-
Calculate the diastereomeric excess (% d.e.) from the peak areas: % d.e. = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
Visualized Workflows
The following diagrams illustrate key workflows in asymmetric synthesis and analysis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision workflow for selecting a d.e. analysis method.
Conclusion
The quantitative analysis of diastereomeric excess is a critical step in evaluating the success of an asymmetric synthesis. While a wide array of chiral auxiliaries has been developed to control stereochemistry, the fundamental analytical techniques for quantification remain centered on NMR spectroscopy and HPLC. The choice between these methods depends on the specific properties of the diastereomers, such as signal resolution in NMR and separability in chromatography. By employing the robust protocols and logical workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the stereochemical outcome of their reactions, paving the way for the efficient synthesis of enantiomerically pure compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
The Role of 1,3-Diols in Catalysis: A Comparative Guide with a Focus on 2,2,4-Trimethyl-1,3-pentanediol
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical determinant of success in asymmetric catalysis. This guide provides a comparative overview of 2,2,4-trimethyl-1,3-pentanediol (TMPD) and other 1,3-diols in the context of their catalytic applications. While TMPD is a widely utilized industrial chemical, its application in catalysis, particularly in asymmetric synthesis, is not well-documented in publicly available scientific literature. This guide, therefore, aims to provide a comprehensive comparison of established 1,3-diols in catalysis, while also highlighting the current knowledge gap regarding TMPD.
Introduction to 1,3-Diols in Catalysis
1,3-Diols are a versatile class of organic compounds that have found significant application in catalysis, primarily as chiral ligands for metal-catalyzed reactions and as organocatalysts themselves. Their utility stems from the presence of two hydroxyl groups, which can coordinate to metal centers, form hydrogen bonds, or be derivatized to create a chiral environment around a catalytic site. This chiral environment is crucial for achieving high enantioselectivity in the synthesis of chiral molecules, a fundamental requirement in the pharmaceutical and fine chemical industries.
Prominent examples of diols in catalysis include the axially chiral BINOL and the C2-symmetric TADDOL, which have demonstrated high efficacy in a range of reactions. However, simpler acyclic 1,3-diols are also of interest due to their different steric and electronic properties.
This compound (TMPD): Industrial Workhorse with Untapped Catalytic Potential?
This compound, also known as TMPD, is a sterically hindered acyclic 1,3-diol. Its derivatives, particularly its mono- and diisobutyrate esters, are extensively used as plasticizers, coalescing agents in paints and coatings, and as intermediates in the synthesis of polyester (B1180765) resins and lubricants. The synthesis of TMPD and its derivatives is well-established, often involving an alkali metal hydroxide-catalyzed condensation of isobutyraldehyde.
Despite its widespread industrial use, a thorough review of scientific databases reveals a notable absence of studies detailing the application of TMPD or its chiral derivatives as ligands or auxiliaries in asymmetric catalysis. This lack of data prevents a direct head-to-head comparison of its catalytic performance with other 1,3-diols. The significant steric hindrance around the hydroxyl groups, resulting from the trimethyl substitution, may play a role in its limited exploration in this field, potentially impacting its ability to effectively coordinate to metal centers or act as a hydrogen bond donor.
Comparative Analysis of Other 1,3-Diols in Catalysis
In contrast to TMPD, a variety of other 1,3-diols have been successfully employed in catalysis. The following sections provide a comparative overview of their performance in key asymmetric transformations.
Acyclic 1,3-Diols
Simple, less sterically hindered acyclic 1,3-diols can be effective in certain catalytic applications. Their conformational flexibility can be both an advantage and a disadvantage. While it may allow for the accommodation of a wider range of substrates, it can also lead to lower enantioselectivities compared to more rigid cyclic or axially chiral diols.
Cyclic 1,3-Diols
Cyclic 1,3-diols offer a more rigid scaffold, which can lead to better-defined chiral environments and consequently higher enantioselectivities. The conformational constraints of the ring system can pre-organize the catalytic complex into a more active and selective state.
Table 1: Comparison of Acyclic vs. Cyclic Diol Ligands in a Representative Catalytic Reaction (Hypothetical Data)
| Diol Type | Ligand Example | Reaction | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acyclic | 1,3-Butanediol derivative | Aldol Reaction | Benzaldehyde | Ti(OiPr)4 | 85 | 75 | Fictional |
| Cyclic | (4R,6R)-4,6-Dimethyl-1,3-dioxane-5,5-diol derivative | Aldol Reaction | Benzaldehyde | Ti(OiPr)4 | 92 | 95 | Fictional |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative studies are scarce.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and advancement of catalytic research. Below are representative experimental workflows for common catalytic reactions where 1,3-diols are utilized.
General Procedure for a Diol-Modified Asymmetric Aldol Reaction
A solution of the chiral 1,3-diol ligand in an anhydrous solvent is treated with a Lewis acid (e.g., Ti(OiPr)4) at a specific temperature. The aldehyde substrate is then added, followed by the nucleophile. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
**Caption
Safety Operating Guide
2,2,4-Trimethyl-1,3-pentanediol proper disposal procedures
Proper disposal of 2,2,4-Trimethyl-1,3-pentanediol is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this chemical, tailored for research and drug development professionals. Adherence to these procedures will help mitigate risks and ensure that waste is managed in accordance with federal, state, and local regulations.
Immediate Safety Precautions
Before handling this compound waste, ensure all appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area to avoid inhalation of dust or vapors, which may cause respiratory irritation.[2][3] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek medical advice.[2]
Operational Disposal Plan
The disposal of this compound must follow the "cradle-to-grave" approach for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratory personnel should treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous.[6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound waste, including contaminated materials and spill cleanup residues, should be managed as hazardous waste due to its potential for causing serious eye irritation and harm to aquatic life.[1][6][7]
-
Segregate from Incompatibles: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[3] Keep solid and liquid waste streams separate.[8]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[8][9]
-
Label the Container: All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date when waste was first added to the container (accumulation start date).
-
A clear description of the hazards (e.g., "Irritant").
-
Step 3: Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Keep Containers Closed: Waste containers must remain tightly sealed except when adding waste.[10]
-
Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6][10] Once this limit is reached, the waste must be removed within three calendar days.[10]
Step 4: Disposal and Removal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to request a pickup for the hazardous waste.[10] Do not attempt to dispose of the chemical waste down the drain or in the regular trash, as this is prohibited by regulations.[9]
-
Maintain Records: Ensure all waste generation and disposal activities are documented as required by federal and state regulations.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general laboratory waste guidelines.
| Parameter | Value | Source |
| Physical Properties | ||
| Melting Point | 50 - 53 °C | [2] |
| Boiling Point | 232 °C | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Toxicological Data | ||
| Acute Toxicity (Oral LD50, Rat) | 2,000 mg/kg | [2] |
| Regulatory Limits | ||
| SAA Volume Limit | 55 gallons | [6][10] |
| SAA Acutely Toxic Waste Limit | 1 quart | [6][10] |
Chemical Waste Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing this structured disposal plan, laboratories can ensure the safe management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship and regulatory compliance. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. MSDS Document [chempoint.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. redox.com [redox.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2,2,4-Trimethyl-1,3-pentanediol
Essential Safety and Handling Guide for 2,2,4-Trimethyl-1,3-pentanediol
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring the safety of all personnel.
Recommended Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. It is crucial to note that specific chemical resistance data for this compound is limited; therefore, these recommendations are based on general best practices for handling glycols.
| Body Part | PPE Recommendation | Specifications and Scenarios |
| Eyes/Face | Safety Goggles or Face Shield | Always wear chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | While specific data is unavailable, general guidance for glycols suggests the use of Butyl rubber , Nitrile rubber , or Neoprene gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. For prolonged contact, consider double-gloving. |
| Body | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat is sufficient for handling small quantities. For larger volumes or in situations with a high risk of splashing, a chemically-resistant suit or apron made of materials like PVC is recommended.[1] |
| Respiratory | Organic Vapor Respirator | Not typically required in well-ventilated areas. Use a NIOSH-approved respirator with organic vapor cartridges if you are working in a poorly ventilated space, heating the chemical, or if mists or aerosols are generated. |
Operational Protocols: Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is vital to prevent cross-contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Suit: Put on the laboratory coat or chemical-resistant suit.
-
Respirator (if needed): Perform a seal check to ensure the respirator fits snugly.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your gown or suit.
Doffing (Taking Off) PPE
-
Gloves: Remove gloves first. Peel one glove off by turning it inside out. Use the clean hand to slide under the cuff of the other glove and peel it off, also inside out.
-
Gown/Suit: Untie or unzip the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan for Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered hazardous waste.
-
Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Do not dispose of contaminated PPE in general laboratory trash.
-
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
The absorbent material and any cleaning supplies used should also be treated as hazardous waste and disposed of in the designated container.
-
-
Waste Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3] If you are unsure about the proper procedures, consult with your institution's Environmental Health and Safety (EHS) department.
Decision-Making for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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